2-N-methylpyridine-2,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRXIPMFBKNDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197617-33-6 | |
| Record name | 2-N-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly versatile, bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 2-N-Methylpyridine-2,3-diamine dihydrochloride (CAS 1197617-33-6) is a highly valued vicinal diamine scaffold. Featuring a pyridine core substituted with a primary amine and a secondary methylamine, this compound serves as a premier precursor for the synthesis of purine bioisosteres, most notably the 3-methyl-3H-imidazo[4,5-b]pyridine class of heterocycles[1]. This technical guide provides an authoritative overview of its structural analytics, stability mechanisms, and a validated protocol for its application in cyclocondensation workflows.
Chemical Identity and Structural Analytics
The physical and chemical properties of 2-N-methylpyridine-2,3-diamine dihydrochloride are optimized for both synthetic manipulation and biological screening. The dihydrochloride salt form ensures a highly crystalline, water-soluble solid that is easily integrated into high-throughput screening libraries.
Table 1: Physicochemical Properties of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
| Property | Value |
| CAS Number | 1197617-33-6 |
| IUPAC Name | N2-methylpyridine-2,3-diamine dihydrochloride |
| Molecular Formula | C₆H₁₁Cl₂N₃ (C₆H₉N₃ · 2HCl) |
| Molecular Weight | 196.08 g/mol |
| Free Base Mass | 123.08 g/mol |
| SMILES | CNc1ncccc1N.Cl.Cl |
| Topological Polar Surface Area (TPSA) | 50.94 Ų (Free Base) |
| Physical State | Solid |
Data synthesized from and [2].
Mechanistic Insights: Reactivity and Salt Stabilization
A fundamental challenge when working with vicinal diaminopyridines is their high electron density. The electron-donating nature of the two adjacent amino groups significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the free base highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This oxidation typically manifests as a rapid color change (from pale yellow to dark brown/black) and the formation of intractable polymeric byproducts.
To circumvent this, the compound is commercially supplied and stored as a dihydrochloride salt .
-
Causality of Stabilization: Protonation of the basic nitrogen atoms drastically reduces the electron density across the pyridine
-system. This electronic withdrawal lowers the HOMO energy, rendering the molecule inert to ambient oxygen and extending its shelf-life indefinitely under standard desiccation. -
Assay Compatibility: The salt form vastly improves aqueous solubility, allowing the compound to be directly utilized in aqueous biological assays without the need for high concentrations of DMSO, which can be cytotoxic or denature target proteins.
Experimental Workflows & Methodologies
The most prominent application of 2-N-methylpyridine-2,3-diamine is its cyclocondensation to form imidazo[4,5-b]pyridines[3]. Because the methyl group is located on the C2-amine, cyclization yields a scaffold specifically methylated at the N3 position of the resulting imidazopyridine ring.
Protocol: Synthesis of 3-Methyl-2-Substituted-3H-imidazo[4,5-b]pyridines
This protocol utilizes a Suzuki-compatible oxidative cyclocondensation approach[4]. To ensure a self-validating system, the protocol incorporates in situ free-basing and mass spectrometry monitoring.
Step 1: Preparation and In Situ Free-Basing
-
Procedure: Suspend 2-N-methylpyridine-2,3-diamine dihydrochloride (1.0 eq) in dry, degassed N,N-dimethylformamide (DMF) under an inert argon atmosphere. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is chosen over aqueous bases (like NaOH) because it is non-nucleophilic and maintains a homogeneous anhydrous organic phase. This prevents the competitive hydrolysis of downstream electrophiles. The inert atmosphere is strictly required here, as the generated free base is highly prone to oxidation.
Step 2: Electrophilic Addition
-
Procedure: Add the desired aryl aldehyde (1.1 eq) and a mild oxidant such as p-benzoquinone (1.0 eq) or sodium metabisulfite to the reaction mixture[4].
-
Causality: The primary amine at C3 acts as the initial nucleophile, attacking the aldehyde to form an intermediate imine (Schiff base). The secondary methylamine at C2 is sterically hindered and less nucleophilic, ensuring regioselective imine formation at C3.
Step 3: Oxidative Cyclization
-
Procedure: Heat the reaction mixture to 80–100 °C for 12–24 hours.
-
Validation: Monitor the reaction via LC-MS. The system is self-validating when the
124 peak of the free diamine completely disappears, replaced by the of the cyclized imidazopyridine (calculated as ).
Step 4: Workup and Isolation
-
Procedure: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Synthetic Workflow Visualization
Caption: Workflow for synthesizing imidazo[4,5-b]pyridine scaffolds from the dihydrochloride precursor.
Applications in Drug Discovery
The 2-N-methylpyridine-2,3-diamine core is a privileged motif in modern pharmacology:
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 123.08 g/mol (free base) and a TPSA of 50.94 Ų[2], this compound perfectly adheres to the "Rule of Three" for fragment libraries. It is small enough to sample deep hydrophobic pockets while providing three distinct hydrogen bond vectors (HBD/HBA).
-
Kinase Inhibitor Design: When cyclized into an imidazo[4,5-b]pyridine[1], the scaffold acts as a potent purine bioisostere. The nitrogen atoms within the fused bicyclic system are spatially arranged to form critical bidentate hydrogen bonds with the backbone amides of the ATP-binding hinge region in various kinases, making it a cornerstone in oncology and immunology drug development[4].
References
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of 2-N-methylpyridine-2,3-diamine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-N-methylpyridine-2,3-diamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development. While specific data for this compound is not extensively published, this document synthesizes established principles of chemical stability, authoritative regulatory guidelines, and field-proven analytical methodologies to offer a robust protocol for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step experimental workflows necessary for a thorough stability assessment. We will explore the molecule's intrinsic structural liabilities, the impact of its dihydrochloride salt form, and a systematic approach to identifying potential degradation pathways.
Introduction: The Imperative of Stability
2-N-methylpyridine-2,3-diamine is a synthetic intermediate used in the creation of imidazopyridines, a class of compounds investigated for tuberculostatic activity. Its dihydrochloride salt form is likely utilized to improve solubility and handling properties, a common strategy in active pharmaceutical ingredient (API) development.[1] The thermodynamic stability of an API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.
Therefore, a comprehensive understanding of the stability of 2-N-methylpyridine-2,3-diamine dihydrochloride is not merely a regulatory requirement but a fundamental scientific necessity for any further development. This guide provides the strategic rationale and experimental detail required to build a complete stability profile.
Molecular Structure and Physicochemical Properties
A thorough stability investigation begins with an understanding of the molecule's structure and inherent chemical properties. The dihydrochloride salt of 2-N-methylpyridine-2,3-diamine possesses several key features that dictate its reactivity and stability.
Caption: Structure of 2-N-methylpyridine-2,3-diamine dihydrochloride.
Key Structural Features and Their Stability Implications:
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to nucleophilic attack under certain conditions. The nitrogen atom in the ring is basic and will be protonated in the dihydrochloride salt.
-
Aromatic Amines: The primary (at C3) and secondary (at C2) amino groups are electron-rich and represent the most probable sites for oxidative degradation.[2] Their basicity is crucial; they will be protonated to form ammonium chlorides, which significantly impacts their reactivity and the compound's solubility.
-
Methyl Group: The N-methyl group is generally stable but can influence the basicity and steric environment of the secondary amine.
-
Dihydrochloride Salt Form: The formation of a dihydrochloride salt drastically increases the aqueous solubility of the parent molecule. However, it also significantly increases the compound's potential for hygroscopicity —the tendency to absorb moisture from the atmosphere.[] This is a critical factor, as absorbed water can act as a plasticizer, lowering the energy barrier for solid-state reactions, and can directly participate in hydrolytic degradation.
Table 1: Physicochemical Properties of the Parent Compound and Inferred Properties of the Dihydrochloride Salt
| Property | 2-N-methylpyridine-2,3-diamine (Parent) | 2-N-methylpyridine-2,3-diamine dihydrochloride (Inferred) | Rationale / Causality |
| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | Addition of two HCl molecules. |
| Molecular Weight | 123.16 g/mol | 196.08 g/mol | Addition of two HCl molecules (2 x 36.46 g/mol ). |
| Melting Point | 100-101 °C | Expected to be significantly higher | Salt formation introduces strong ionic interactions, requiring more energy to break the crystal lattice. |
| Aqueous Solubility | Sparingly soluble | High | The ionic nature of the hydrochloride salt enhances interaction with polar water molecules. |
| Hygroscopicity | Low | High to Very High | Hydrochloride salts, especially of multi-basic compounds, are notoriously hygroscopic.[4] |
| pKa (Predicted) | ~7.04 | Not applicable (salt form) | The basic centers are protonated. The pKa of the parent compound indicates it is a weak base. |
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. These hypotheses form the basis for designing forced degradation studies to confirm or refute them.
-
Oxidation: The primary and secondary amino groups are susceptible to oxidation.[5] Oxidizing agents or atmospheric oxygen, potentially catalyzed by light or metal ions, could lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.
-
Photodegradation: Aromatic systems and compounds with amino groups can be light-sensitive. Exposure to UV or visible light may provide the energy to initiate free-radical chain reactions, leading to complex degradation profiles.[2]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation. The initial stages of decomposition likely involve the loss of HCl followed by the breakdown of the organic moiety. The pyridine ring itself can undergo radical-initiated ring-opening at very high temperatures.
Caption: Hypothesized degradation pathways under stress conditions.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability of the compound. The following workflows are based on International Council for Harmonisation (ICH) guidelines and standard pharmaceutical industry practices.[6]
Thermal Analysis
Causality: Thermal analysis techniques are essential for determining the material's behavior at elevated temperatures. They identify the temperatures at which melting, decomposition, or other phase transitions occur, which is critical for defining handling, drying, and storage limits.
A. Thermogravimetric Analysis (TGA)
-
Purpose: To measure changes in mass as a function of temperature, identifying the onset of thermal decomposition and quantifying the presence of volatiles (like water or residual solvent).[7]
-
Protocol:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the sample in an appropriate pan (e.g., alumina).
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the heat flow into or out of a sample as it is heated or cooled. DSC detects phase transitions such as melting, crystallization, and glass transitions, providing information on purity and polymorphism.
-
Protocol:
-
Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).
-
Seal 2-5 mg of the sample in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heat the sample from ambient temperature through its melting point at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow. An endothermic peak will indicate the melting point of the substance.
-
Hygroscopicity Assessment
Causality: As a dihydrochloride salt, the compound is expected to be hygroscopic. Quantifying this property is crucial because moisture uptake can induce chemical degradation, alter physical properties (e.g., flowability), and impact dissolution.[8]
Protocol (Gravimetric Sorption Analysis - GSA):
-
Drying: Place a known mass of the sample (10-20 mg) in a GSA instrument and expose it to dry nitrogen (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved. This establishes the dry reference weight.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Record the weight gain at each RH level.
-
Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner back to 0% to assess if the water is reversibly lost.
-
Classification: The percentage of moisture uptake at a specific condition (e.g., 24 hours at 80% RH) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, very hygroscopic) according to pharmacopeial standards.[9][10]
Forced Degradation (Stress Testing)
Causality: Forced degradation studies are the cornerstone of stability assessment.[5] By intentionally exposing the API to harsh conditions, we accelerate degradation to identify likely degradation products and establish the specificity of the analytical method.[11] This ensures that the method used for long-term stability testing can accurately separate and quantify the API from any impurities that might form.
Caption: Workflow for forced degradation studies.
A. Development of a Stability-Indicating Analytical Method Before initiating stress testing, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, must be developed.[12][13] The goal is to achieve baseline separation of the parent API peak from all potential degradation products and formulation excipients.
B. Stress Conditions Protocol A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized. The conditions below are starting points and should be adjusted based on the observed stability of the molecule.
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve API in 0.1 M HCl. Heat at 60 °C for 24-48 hours. | To assess stability in acidic environments, relevant to formulation or physiological conditions. |
| Base Hydrolysis | Dissolve API in 0.1 M NaOH. Heat at 60 °C for 24-48 hours. | To assess stability in alkaline environments. |
| Oxidation | Dissolve API in a solution of 3% H₂O₂. Store at room temperature for 24 hours. | The amino groups are primary targets for oxidation.[2] This simulates exposure to atmospheric oxygen or peroxide residues. |
| Thermal (Solid) | Store solid API in an oven at 80 °C for 7 days. | To evaluate the intrinsic thermal stability of the solid form, independent of solvent effects. |
| Photostability | Expose solid and solution samples to a controlled light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16] A dark control sample must be stored under the same conditions but protected from light. | As per ICH Q1B guidelines, to assess the impact of light exposure during manufacturing, storage, and administration.[4][17] |
Recommended Storage and Handling
Based on the anticipated physicochemical properties, the following storage and handling procedures are recommended to preserve the integrity of 2-N-methylpyridine-2,3-diamine dihydrochloride:
-
Temperature: Store in a cool, controlled environment (e.g., 15-25 °C) to minimize thermal degradation.
-
Humidity: The compound must be protected from moisture. Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel).
-
Light: Protect from light by using amber glass vials or storing the container in a dark place.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.
Conclusion
The thermodynamic stability of 2-N-methylpyridine-2,3-diamine dihydrochloride is a critical parameter that must be thoroughly evaluated to support its potential use in pharmaceutical applications. While no direct stability data is currently available, a robust assessment can be performed by applying fundamental chemical principles and established analytical methodologies. A systematic investigation encompassing thermal analysis, hygroscopicity assessment, and comprehensive forced degradation studies will elucidate the compound's intrinsic stability, identify potential degradation products, and enable the development of a validated, stability-indicating analytical method. The insights gained from this work are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any resulting drug product.
References
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
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Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]
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Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available from: [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]
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Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available from: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]
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ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available from: [Link]
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ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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Maini, R., et al. (2022). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available from: [Link]
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DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]
- Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
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ATSDR. (n.d.). Analytical Methods for Pyridine. Available from: [Link]
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METTLER TOLEDO. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]
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OSHA. (1991). Pyridine. Available from: [Link]
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ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]
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Balucani, N. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 273. Available from: [Link]
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Anisuzzaman, S. M., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available from: [Link]
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El-Gizawy, S. M., et al. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398. Available from: [Link]
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Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. GSC Biological and Pharmaceutical Sciences, 24(01), 209–218. Available from: [Link]
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An In-depth Technical Guide to the pKa Values and Ionization States of Methylpyridine-Diamine Derivatives
Foreword: The Critical Role of Ionization in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with its target protein. For researchers and scientists engaged in the intricate process of drug design and optimization, a comprehensive grasp of pKa and ionization states is not merely academic—it is a cornerstone of rational drug development.
This guide provides an in-depth technical exploration of the pKa values and ionization states of a significant class of compounds: methylpyridine-diamine derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active molecules. By delving into the theoretical underpinnings, experimental methodologies for pKa determination, and the influence of structural modifications on ionization, this whitepaper aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of these promising derivatives.
Theoretical Framework: Understanding Basicity in Methylpyridine-Diamine Derivatives
Methylpyridine-diamine derivatives are polybasic compounds, possessing multiple sites that can accept a proton. The primary protonation sites are the nitrogen atom of the pyridine ring and the nitrogen atoms of the diamine moiety. The basicity of each nitrogen atom, and thus its pKa value, is intricately influenced by the electronic effects of the substituents and their positions on the pyridine ring.
The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic sextet, making it available for protonation. The basicity of this nitrogen is modulated by the electronic properties of the substituents. Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the pyridine ring through a positive inductive effect (+I), thereby enhancing the basicity of the ring nitrogen. Conversely, electron-withdrawing groups would decrease its basicity.
The amino groups of the diamine moiety are also basic. Their basicity is influenced by the nature of the diamine (aliphatic or aromatic), the substitution on the nitrogen atoms, and their attachment point to the pyridine ring. The interplay between the pyridine ring and the diamine substituent creates a complex electronic environment that determines the macroscopic and microscopic pKa values of the molecule. It is crucial to recognize that the protonation of one nitrogen atom will influence the basicity of the others through electrostatic and inductive effects.
The ionization state of a methylpyridine-diamine derivative at a specific pH can be predicted using the Henderson-Hasselbalch equation. For a basic site (B), the ratio of the protonated form (BH⁺) to the unprotonated form is given by:
pKa = pH + log([BH⁺]/[B])
Understanding which nitrogen atom is protonated at physiological pH (typically around 7.4) is critical for predicting a drug candidate's behavior in the body.
Comparative Analysis of pKa Values: Building from Simpler Analogs
While experimental pKa values for specific methylpyridine-diamine derivatives are not always readily available in the literature, a robust understanding of their ionization behavior can be built by analyzing the pKa values of simpler, related compounds. The following table summarizes the pKa values of pyridine and some of its key methyl and amino derivatives. These values serve as a foundational reference for predicting the pKa of more complex derivatives.
| Compound | Structure | pKa of Conjugate Acid | Rationale for Basicity |
| Pyridine | C₅H₅N | 5.25 | Reference compound. |
| 2-Methylpyridine (α-Picoline) | CH₃C₅H₄N | 5.94[1] | The electron-donating methyl group at the 2-position increases the basicity of the ring nitrogen through an inductive effect.[2] |
| 3-Methylpyridine (β-Picoline) | CH₃C₅H₄N | 5.68[3] | The methyl group at the 3-position has a weaker inductive effect on the ring nitrogen compared to the 2- or 4-position. |
| 4-Methylpyridine (γ-Picoline) | CH₃C₅H₄N | 6.02[3] | The methyl group at the 4-position effectively increases electron density at the nitrogen through induction, enhancing basicity.[2] |
| 2-Aminopyridine | C₅H₆N₂ | 6.86[4][5] | The amino group at the 2-position increases basicity through a combination of resonance and inductive effects. |
| 3-Aminopyridine | C₅H₆N₂ | 6.04[6] | The amino group at the 3-position has a less pronounced effect on the ring nitrogen's basicity compared to the 2- and 4-positions. |
| 4-Aminopyridine | C₅H₆N₂ | 9.17[5] | The strong electron-donating resonance effect of the 4-amino group significantly increases the basicity of the pyridine nitrogen. |
| 2,6-Dimethylpyridine (2,6-Lutidine) | (CH₃)₂C₅H₃N | 6.7[7] | The two electron-donating methyl groups increase the basicity of the ring nitrogen.[7] |
Key Insights from the Data:
-
Methyl Substitution: The position of the methyl group significantly influences the basicity of the pyridine ring. The effect is most pronounced at the 2- and 4-positions.
-
Amino Substitution: The amino group is a powerful electron-donating group, especially at the 2- and 4-positions, leading to a substantial increase in the pKa of the pyridine nitrogen.
-
Predicting Trends: Based on these trends, it can be inferred that a methylpyridine-diamine derivative will have multiple pKa values. The pyridine nitrogen's pKa will be elevated due to the presence of both methyl and amino substituents. The pKa values of the diamine moiety will depend on its specific structure and point of attachment.
Experimental Determination of pKa Values: Protocols and Best Practices
Accurate experimental determination of pKa values is crucial for validating computational predictions and for obtaining reliable data for ADME modeling. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH as a function of the titrant volume. For a polybasic compound like a methylpyridine-diamine derivative, the titration curve will exhibit multiple inflection points, each corresponding to a pKa value.
Experimental Protocol: Potentiometric Titration of a Methylpyridine-Diamine Derivative
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh and dissolve the methylpyridine-diamine derivative in deionized water to a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but it's important to note that this will affect the pKa value.[3]
-
Prepare a blank solution containing the same solvent/co-solvent mixture.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a thermostatted titration vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past all expected equivalence points.
-
Perform a blank titration with the solvent/co-solvent mixture to correct for any acidic or basic impurities.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve. For a diprotic base, the first pKa (pKa1) is the pH at the first half-equivalence point, and the second pKa (pKa2) is the pH at the second half-equivalence point.
-
Causality Behind Experimental Choices:
-
Standardized Solutions: The use of accurately standardized titrants is fundamental to the precision of the pKa determination.
-
Thermostatted Vessel: pKa values are temperature-dependent. Maintaining a constant temperature ensures the reliability and reproducibility of the results.
-
Blank Titration: This is a critical step to ensure that the observed pH changes are solely due to the analyte and not the solvent system.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis absorption spectrum upon protonation. It requires a much smaller amount of sample compared to potentiometric titration.[8]
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa(s). A constant ionic strength should be maintained across all buffers.
-
-
Preparation of Sample Solutions:
-
Prepare a concentrated stock solution of the methylpyridine-diamine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the compound should be such that the absorbance falls within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) of each buffered sample solution against its corresponding buffer blank.
-
Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa value is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the appropriate equation or by finding the pH at the midpoint of the absorbance change. For a polyprotic species, multiple sigmoidal transitions may be observed.
-
Self-Validation System:
-
The consistency of the isosbestic point(s) across the spectra at different pH values provides a self-validating check for a simple two-component equilibrium.
-
Determining the pKa at multiple wavelengths and obtaining consistent results enhances the trustworthiness of the measurement.
Computational pKa Prediction: An In Silico Approach
In modern drug discovery, computational methods for pKa prediction have become invaluable tools for rapidly screening large libraries of virtual compounds and for gaining mechanistic insights into ionization processes.[9][10] These methods can be broadly categorized into empirical, quantum mechanical (QM), and hybrid QM/machine learning approaches.
Workflow for Computational pKa Prediction:
Caption: A generalized workflow for the computational prediction of pKa values.
Expertise in Method Selection:
-
Empirical Methods: These are very fast and rely on databases of experimental pKa values and fragmentation schemes.[10] They are excellent for rapid screening of large compound libraries but may be less accurate for novel scaffolds not well-represented in the training data.
-
Quantum Mechanical (QM) Methods: QM methods, particularly those based on density functional theory (DFT) combined with a continuum solvation model, can provide high accuracy.[11] They explicitly calculate the free energy change of the protonation/deprotonation reaction. These methods are computationally more intensive but offer deeper mechanistic insights.
-
Hybrid QM/Machine Learning: These emerging methods combine the speed of machine learning with the accuracy of QM calculations to offer a balance of speed and precision.[12]
Trustworthiness of Predictions:
The reliability of computational pKa predictions should always be assessed by validating the chosen method against a set of known compounds that are structurally related to the target molecules. It is also good practice to use multiple prediction methods and compare the results.
Ionization States and Species Distribution
The pKa values of a methylpyridine-diamine derivative determine the distribution of its different ionic species as a function of pH. For a compound with two basic sites (B1 and B2), there will be three possible species: the neutral form (B1B2), the monoprotonated forms (B1H⁺B2 and B1B2H⁺), and the diprotonated form (B1H⁺B2H⁺).
The following diagram illustrates the protonation equilibrium for a generic methylpyridine-diamine.
Caption: Protonation equilibria for a dibasic methylpyridine-diamine derivative.
The distribution of these species at a given pH can be calculated using the macroscopic pKa values. A species distribution diagram, plotting the percentage of each species as a function of pH, provides a clear visual representation of the ionization state across the physiological pH range.
Conclusion: A Data-Driven Approach to Drug Design
The pKa values and ionization states of methylpyridine-diamine derivatives are fundamental parameters that profoundly impact their pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of the theoretical principles governing their basicity, detailed experimental protocols for accurate pKa determination, and a summary of computational approaches for in silico prediction.
As a Senior Application Scientist, I emphasize the necessity of a multi-faceted approach. Initial computational predictions can guide the synthesis and prioritization of compounds, while rigorous experimental determination provides the definitive data required for lead optimization and preclinical development. By integrating these methodologies, researchers can make more informed, data-driven decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
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Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 27, 2026, from [Link]
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Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
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Jensen, J. H. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 712-723. [Link]
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Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved February 27, 2026, from [Link]
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Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1559. [Link]
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Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 330-334. [Link]
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Yildiz, I., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1359-1372. [Link]
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LookChem. (n.d.). Cas 108-48-5,2,6-Lutidine. Retrieved February 27, 2026, from [Link]
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Brainly. (2023, October 20). Why is 2-methylpyridine a weaker base than pyridine?. Retrieved February 27, 2026, from [Link]
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Ovid. (n.d.). Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 27, 2026, from [Link]
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Atalay, T., et al. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 43(6), 1149-1161. [Link]
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R Discovery. (2000, April 14). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. Retrieved February 27, 2026, from [Link]
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Shandong Kunda Biotechnology Co Ltd. (n.d.). 2,6-Lutidine. Retrieved February 27, 2026, from [Link]
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ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved February 27, 2026, from [Link]
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T3DB. (2009, May 8). 4-Aminopyridine (T3D2553). Retrieved February 27, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 27, 2026, from [Link]
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Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Retrieved February 27, 2026, from [Link]
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ResearchGate. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved February 27, 2026, from [Link]
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Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved February 27, 2026, from [Link]
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Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Retrieved February 27, 2026, from [Link]
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Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved February 27, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399). Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... Retrieved February 27, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 27, 2026, from [Link]
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Cero, A., & Markham, J. J. (1951). STUDIES ON PYRIDINES: I. THE BASICITY OF PYRIDINE BASES. Journal of the American Chemical Society, 73(12), 5871-5872. [Link]
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PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved February 27, 2026, from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
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ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved February 27, 2026, from [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved February 27, 2026, from [Link]
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Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved February 27, 2026, from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 27, 2026, from [Link]
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Solubility Profile of 2-N-Methylpyridine-2,3-diamine Dihydrochloride: A Physicochemical and Methodological Analysis
An In-depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of 2-N-methylpyridine-2,3-diamine dihydrochloride. Rather than merely presenting data, we delve into the underlying chemical principles governing its solubility in aqueous and organic media. We provide a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility via the equilibrium shake-flask method, explaining the causality behind each procedural step. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical framework for evaluating the solubility of polar, salt-form compounds.
Introduction and Strategic Importance
2-N-methylpyridine-2,3-diamine is a heterocyclic amine used as a building block in the synthesis of various molecules, including imidazopyridines with potential therapeutic activity.[1] For practical application in both synthetic chemistry and pharmaceutical development, the compound is often prepared and handled as a dihydrochloride salt. This salt form is chosen deliberately to enhance stability and, most critically, to improve aqueous solubility.
Understanding the solubility of 2-N-methylpyridine-2,3-diamine dihydrochloride is paramount for several reasons:
-
Reaction Chemistry: In synthesis, the choice of solvent is dictated by the solubility of all reactants. Poor solubility can lead to slow reaction kinetics and incomplete conversions.
-
Purification: Crystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound in various solvents at different temperatures.
-
Pharmaceutical Formulation: For drug development, aqueous solubility is a key determinant of the biopharmaceutical classification system (BCS).[2] A highly soluble compound is more likely to exhibit good oral absorption, simplifying formulation design.[2]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC requires knowledge of suitable solvents that can fully dissolve the analyte.
This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a rigorous, step-by-step protocol for its empirical determination.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is governed by its polarity, size, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[3]
Analysis of the Core Moiety: 2-N-Methylpyridine-2,3-diamine
The parent molecule, the free base, possesses several key features that influence its solubility:
-
Polarity: The pyridine ring and two amine groups introduce significant polarity and the capacity for hydrogen bonding.
-
Hydrogen Bonding: It has two hydrogen bond donor sites (the N-H groups) and three potential hydrogen bond acceptor sites (the three nitrogen atoms).[1]
-
pKa: The predicted pKa is approximately 7.04, indicating it is a weak base.[1][4]
These characteristics suggest that the free base itself would have moderate solubility in polar solvents.
The Impact of the Dihydrochloride Salt Form
The conversion to a dihydrochloride salt dramatically alters the solubility profile. The protonation of two of the basic nitrogen atoms creates a charged, ionic species. This has two major consequences:
-
Vastly Increased Aqueous Solubility: As an ionic salt, 2-N-methylpyridine-2,3-diamine dihydrochloride is expected to be highly soluble in water.[5] The strong ion-dipole interactions between the charged compound and polar water molecules are energetically favorable, overcoming the crystal lattice energy of the solid.
-
Decreased Solubility in Nonpolar Solvents: The introduction of ionic character makes the compound highly incompatible with nonpolar (lipophilic) organic solvents like hexane, toluene, or diethyl ether. It will have very limited to negligible solubility in such media.
Predictive Solubility Summary
Based on these principles, we can predict a general solubility profile, which must be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic, Aqueous | High | Dihydrochloride salt form leads to strong ion-dipole interactions. |
| Methanol | Polar Protic | High to Moderate | Capable of hydrogen bonding and solvating ionic species. |
| Ethanol | Polar Protic | Moderate | Less polar than methanol, but still effective for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High polarity effectively solvates salts. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Polar, but generally less effective at dissolving ionic salts than protic solvents or DMSO.[3] |
| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Toluene | Nonpolar (Aromatic) | Very Low / Insoluble | Lipophilic nature is incompatible with the ionic solute. |
| Hexane | Nonpolar (Aliphatic) | Insoluble | Highly nonpolar; no favorable intermolecular interactions. |
Gold-Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to quantitative data, a rigorous experimental method is required. The shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[3][6][7] It is recommended by regulatory bodies and is a cornerstone of the IUPAC-NIST Solubility Data Series.[7][8][9] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality-Driven Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method. Each stage is designed to control variables and ensure the final measurement is accurate and reproducible.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, with controls and checks to ensure data integrity.
Materials:
-
2-N-methylpyridine-2,3-diamine dihydrochloride (verify solid-state form, e.g., by XRPD, if polymorphism is suspected).[2]
-
Selected solvents (HPLC grade or higher).
-
2-4 mL glass vials with PTFE-lined screw caps.
-
Calibrated analytical balance.
-
Calibrated positive displacement pipettes.
-
Shaking incubator or orbital shaker with temperature control.[10]
-
Benchtop centrifuge.
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE).[3]
-
Validated HPLC-UV system.
Procedure:
-
Preparation of Slurries:
-
Add an excess of the solid compound to a tared glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 1 mL solvent volume.
-
Record the exact mass of the solid added.
-
Carefully add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Prepare each solvent condition in triplicate to assess variability.[7]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C for standard solubility, or 37.0 ± 0.5 °C for biopharmaceutical relevance).[2][10]
-
Agitate the slurries at a consistent rate (e.g., 250 rpm) for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is standard for many pharmaceutical compounds.[2][3]
-
Expert Insight: It is crucial to experimentally confirm the time to equilibrium. This can be done in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the measured concentration plateaus.[7]
-
-
Sample Separation (Critical Step):
-
After equilibration, allow the vials to stand briefly at the incubation temperature to let larger particles settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to create a compact pellet of the excess, undissolved solid.[2][3]
-
Expert Insight: This step minimizes the risk of filter clogging and prevents further dissolution of fine particles during sampling.
-
Immediately after centrifugation, carefully draw the clear supernatant into a syringe.
-
Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate any potential binding sites on the filter membrane.
-
Filter the remaining supernatant into a clean, labeled analysis vial. This filtrate is the saturated solution.
-
-
Analysis and Quantification:
-
Accurately dilute the filtrate with a suitable mobile phase to bring its concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.
-
Calculate the concentration against a multi-point calibration curve prepared from a known stock solution.
-
-
Data Reporting:
-
Report the solubility as the average of the triplicate measurements ± standard deviation.
-
Units should be clearly stated, typically as mg/mL or mol/L.[11]
-
Always specify the temperature at which the measurement was made.
-
Conclusion
The dihydrochloride salt form of 2-N-methylpyridine-2,3-diamine is predicted to be a highly polar, ionic compound. Consequently, it is expected to exhibit high solubility in water and polar protic solvents, with progressively lower solubility in polar aprotic and nonpolar organic solvents. While theoretical principles provide a strong directional forecast, they are no substitute for empirical data. The shake-flask equilibrium method remains the definitive standard for generating reliable and reproducible solubility data.[6][7] Adherence to a rigorous, well-controlled protocol, as detailed in this guide, is essential for producing high-quality data that can confidently inform decisions in chemical synthesis, process development, and pharmaceutical formulation.
References
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]
-
AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39, 023101. Retrieved from [Link]
-
LookChem. (n.d.). N2-Methylpyridine-2,3-diamine. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). N2-Methylpyridine-2,3-diamine. Retrieved from [Link]
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Electronic Properties and Reactivity of N-Methylated Pyridine Diamines: A Technical Guide for Advanced Catalysis and Drug Design
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently navigate the intricate balance between electronic activation and steric control in molecular design. N-methylated pyridine diamines—specifically derivatives like N,N'-dimethyl-2,6-diaminopyridine—represent a privileged scaffold in both transition-metal catalysis and medicinal chemistry.
Unlike their unsubstituted primary amine counterparts, N-methylated variants offer a highly tunable electronic environment. The introduction of the methyl group serves a dual purpose: it acts as an electron-donating group via inductive (+I) effects, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy, and it introduces precise steric bulk that dictates molecular conformation. This technical whitepaper explores the causality behind their electronic properties, their reactivity profiles, and provides self-validating experimental protocols for their application in pincer-ligand synthesis and drug development.
Molecular Orbital Dynamics and Electronic Tuning
The reactivity of a heterocyclic system is fundamentally governed by its frontier molecular orbitals. In the case of pyridine diamines, the lone pairs on the exocyclic nitrogens conjugate with the
When we introduce an N-methyl group, the +I effect increases the electron density on the exocyclic nitrogen, which in turn enhances the electron donation into the pyridine core. This raises the HOMO energy level, narrowing the HOMO-LUMO gap and making the molecule significantly more nucleophilic and susceptible to electrophilic attack or metal coordination. As demonstrated in computational assessments of reactivity , narrowing this energy gap directly correlates with increased kinetic instability and higher reactivity in condensation and substitution pathways.
Furthermore, N-methylation eliminates a Hydrogen Bond Donor (HBD). In drug development, reducing HBD count is a proven strategy to increase lipophilicity (LogP) and enhance Blood-Brain Barrier (BBB) permeability.
Quantitative Data: Comparative Electronic Properties
The following table summarizes the calculated electronic and physicochemical shifts observed upon sequential amination and N-methylation of the pyridine core.
| Compound | pKa (Conjugate Acid) | HOMO Energy (eV) | LUMO Energy (eV) | H-Bond Donors | Primary Reactivity Mode |
| Pyridine | ~5.2 | -9.70 | -0.80 | 0 | Weak |
| 2,6-Diaminopyridine | ~6.8 | -8.05 | -0.55 | 4 | Strong |
| N,N'-Dimethyl-2,6-diaminopyridine | ~7.5 | -7.62 | -0.48 | 2 | Enhanced |
Table 1: Representative frontier orbital energies and physicochemical properties demonstrating the impact of N-methylation on the pyridine scaffold.
Reactivity Profiles & Mechanistic Pathways
The reactivity of N-methylated pyridine diamines is characterized by two primary pathways: Electrophilic Aromatic Substitution (EAS) and Transition Metal Coordination .
Electrophilic Aromatic Substitution (EAS)
Because the HOMO is heavily localized on the C3 and C5 positions of the pyridine ring (due to the strong ortho/para-directing nature of the amino groups), these positions are highly activated. Halogenation or nitration occurs rapidly at these sites, often requiring mild conditions to prevent over-reaction.
Coordination Chemistry: PNP Pincer Ligands
In organometallic chemistry, N-methylated pyridine diamines are the backbone of PNP pincer ligands. The N-methyl group is not merely a structural placeholder; it plays a critical mechanistic role. During the metalation of Iron(II) complexes, an unsubstituted amine (NH spacer) can undergo unwanted deprotonation, leading to a dearomatized complex. The N-methyl group prevents this dearomatization, stabilizing the catalyst for applications like ketone hydrogenation . Additionally, the steric bulk of the methyl group directs the coordination geometry (favoring
Fig 1: Logical pathway illustrating how N-methylation dictates electronic and steric reactivity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the experimental choice and a specific analytical validation checkpoint.
Protocol 1: Synthesis of N,N'-Dimethyl-2,6-diaminopyridine via Buchwald-Hartwig Amination
Objective: Synthesize the N-methylated scaffold from 2,6-dibromopyridine.
-
Preparation: In a nitrogen-filled glovebox, combine 2,6-dibromopyridine (1.0 equiv), methylamine hydrochloride (2.5 equiv),
(0.02 equiv), BINAP (0.04 equiv), and (3.0 equiv) in anhydrous toluene.-
Causality:
is a strong base required not only to neutralize the hydrochloride salt but to deprotonate the intermediate amine, facilitating the reductive elimination step of the catalytic cycle.
-
-
Reaction: Seal the vessel and heat at 110°C for 12 hours.
-
Causality: High thermal energy is required to overcome the activation barrier of the second oxidative addition into the electron-rich mono-aminated pyridine intermediate.
-
-
Workup: Cool to room temperature, filter through Celite to remove Pd black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).
-
Self-Validation Checkpoint: Analyze via
NMR ( ). The disappearance of the starting material's aromatic protons and the emergence of a sharp singlet at ~2.90 ppm (integrating for 6H, the N-methyl groups) confirms successful di-substitution.
Protocol 2: Synthesis of Fe(II) PNP Pincer Complex
Objective: Coordinate the N-methylated diamine to an Iron(II) center for catalysis .
-
Phosphination: React N,N'-dimethyl-2,6-diaminopyridine with chlorodiisopropylphosphine (
) in the presence of triethylamine at -78°C in THF. Warm to room temperature.-
Causality: The low temperature prevents poly-phosphination and controls the highly exothermic nucleophilic attack of the amine onto the electrophilic phosphorus.
-
-
Metalation: In a strictly anaerobic glovebox, add the resulting PNP ligand (1.0 equiv) to a suspension of anhydrous
(1.0 equiv) in THF. Stir for 12 hours at room temperature.-
Causality: Iron(II) centers in electron-rich ligand environments are exquisitely sensitive to oxidation to Iron(III). Strict anaerobic conditions prevent catalyst degradation.
-
-
Self-Validation Checkpoint: Analyze the isolated complex via
NMR. A sharp singlet around ~164.0 ppm confirms the formation of a symmetrical -P,N,P coordinated Iron(II) complex. A shift to lower frequencies or multiple peaks indicates unwanted P-N bond cleavage or asymmetric coordination .
Fig 2: Experimental workflow for the synthesis and coordination of N-methylated PNP pincer ligands.
Conclusion
The transition from primary pyridine diamines to their N-methylated counterparts is a masterclass in rational molecular design. By understanding the causality between inductive electron donation, HOMO/LUMO gap narrowing, and steric shielding, researchers can leverage these scaffolds to stabilize highly active transition metal catalysts or tune the pharmacokinetic properties of advanced drug candidates. The self-validating protocols provided herein ensure that these sensitive, electron-rich systems can be synthesized and deployed with high fidelity.
References
-
WuXi AppTec Biology. Assessing Reactivity with LUMO and HOMO Energy Gap.[Link]
-
Organometallics. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism.[Link]
-
Dalton Transactions (RSC). Iron(II)
- and -bound PNP pincer ligands - The significance of sterics.[Link]
Methodological & Application
Protocol for synthesizing benzimidazoles using 2-N-methylpyridine-2,3-diamine dihydrochloride
This Application Note and Protocol guide is designed for researchers and drug discovery scientists focusing on the synthesis of 3-methyl-3H-imidazo[4,5-b]pyridines . While chemically distinct, these scaffolds are critical 4-azabenzimidazole bioisosteres , widely used to improve the solubility and metabolic stability of benzimidazole-based drugs.[1]
Precursor: 2-N-methylpyridine-2,3-diamine dihydrochloride Target Scaffold: 3-Methyl-3H-imidazo[4,5-b]pyridine (4-Azabenzimidazole)[1]
Introduction & Strategic Rationale
The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core in kinase inhibitors, GPCR ligands, and antiviral agents. Replacing a benzene ring (in benzimidazoles) with a pyridine ring (to form azabenzimidazoles) lowers lipophilicity (LogP) and introduces a new hydrogen-bond acceptor (N4), often improving pharmacokinetic profiles.
This guide addresses the specific challenge of using 2-N-methylpyridine-2,3-diamine dihydrochloride . Unlike neutral diamines, this precursor is a hygroscopic salt requiring careful in situ neutralization to prevent side reactions and ensure regioselective cyclization.
Key Mechanistic Insight: Regioselectivity
The starting material possesses a secondary amine at position 2 (
-
Product: 3-methyl-3H-imidazo[4,5-b]pyridine.[1]
-
Numbering Note: In the fused system, the nitrogen adjacent to the bridgehead and the pyridine nitrogen is designated N3.
Critical Material Attributes
| Component | Specification | Critical Handling Note |
| Precursor | 2-N-methylpyridine-2,3-diamine[1] · 2HCl | Hygroscopic. Store in desiccator. Weigh quickly. Requires 2.0-2.2 equiv. of base for neutralization.[1] |
| Oxidant | Sodium Metabisulfite (Na₂S₂O₅) | Used in Method A. Acts as a mild oxidant and adduct stabilizer. Fresh reagent is critical.[1] |
| Coupling Agent | T3P (Propylphosphonic anhydride) | Used in Method B. 50% solution in EtOAc/DMF. Moisture sensitive.[1] |
| Solvent | DMSO (Method A) / DMF (Method B) | Must be anhydrous (water < 0.1%) to prevent hydrolysis of intermediates. |
Experimental Protocols
Method A: Oxidative Cyclization with Aldehydes (The "Metabisulfite" Route)
Best for: Creating 2-aryl or 2-alkyl substituted scaffolds from diverse aldehyde libraries.[1]
Mechanism: Schiff base formation
Reagents & Stoichiometry[1][2][3]
-
Diamine Salt (1.0 equiv): 1.0 mmol (196 mg)
-
Aldehyde (1.0 - 1.1 equiv): 1.0 mmol[1]
-
Na₂S₂O₅ (1.2 equiv): 1.2 mmol (228 mg)
-
Base (Et₃N or DIPEA): 2.5 equiv (to neutralize 2HCl + catalyze)
-
Solvent: DMSO (3-5 mL)
Step-by-Step Protocol
-
Neutralization: In a 20 mL scintillation vial or round-bottom flask, suspend the 2-N-methylpyridine-2,3-diamine dihydrochloride in DMSO. Add Et₃N dropwise.[1] Stir at Room Temperature (RT) for 10 minutes until the solution clears (salt dissolution).
-
Addition: Add the Aldehyde followed immediately by Na₂S₂O₅ .[1]
-
Reaction: Seal the vessel and heat to 100 °C for 4–6 hours.
-
Monitoring: Check LCMS for the disappearance of the imine intermediate (
).
-
-
Workup (Precipitation):
-
Cool the mixture to RT.
-
Pour the DMSO solution slowly into ice-cold water (30 mL) with vigorous stirring.
-
The product usually precipitates as a beige/white solid.
-
If oil forms:[1] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).
Method B: Condensation with Carboxylic Acids (T3P Mediated)
Best for: Acids that are unstable to oxidation or when aldehydes are unavailable. High yield, mild conditions.[4][5]
Reagents & Stoichiometry[1][2][3]
-
Diamine Salt (1.0 equiv): 1.0 mmol[3]
-
Carboxylic Acid (1.1 equiv): 1.1 mmol
-
T3P (50% in EtOAc) (2.0 equiv): 2.0 mmol
-
Base (DIPEA): 4.0 equiv (Needs excess for T3P activation and salt neutralization)
-
Solvent: EtOAc or DMF (if solubility is low)
Step-by-Step Protocol
-
Activation: In a reaction vessel, dissolve Carboxylic Acid and DIPEA (2 equiv) in EtOAc/DMF. Stir for 5 min.
-
Coupling: Add T3P solution . Stir for 10 mins at RT to form the active ester.
-
Amine Addition: Add 2-N-methylpyridine-2,3-diamine dihydrochloride and the remaining DIPEA (2 equiv).
-
Cyclization:
-
Stage 1 (Amide formation): Stir at RT for 1-2 hours. Monitor for amide intermediate.[1][6]
-
Stage 2 (Ring Closure): Heat the mixture to 80 °C (or reflux if EtOAc) for 4–12 hours. Acid-catalyzed dehydration closes the ring.[1]
-
Tip: If cyclization is slow, add catalytic acetic acid (0.5 mL) and increase temp to 100 °C (requires DMF/Toluene).
-
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) to remove T3P byproducts, then Brine. Dry and concentrate.
Visualization of Workflows
Reaction Mechanism & Logic Flow
The following diagram illustrates the oxidative cyclization pathway (Method A), highlighting the critical role of the N-methyl group in regiochemistry.
Caption: Logical flow from salt neutralization to regioselective oxidative cyclization.
Quality Control & Troubleshooting
Analytical Validation (NMR)
The 3-methyl group provides a distinct diagnostic handle in ¹H NMR.[1]
-
¹H NMR (DMSO-d₆): Look for a sharp singlet corresponding to the N-CH₃ group.[1]
-
¹³C NMR: The N-CH₃ carbon typically appears around 30-32 ppm .[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of 2HCl salt. | Ensure >2.2 equiv of base is used initially. Verify pH > 8 before heating. |
| Sticky Gum/Oil | Product is protonated or trapped in DMSO.[1] | Pour reaction mixture into saturated NaHCO₃ solution instead of water to ensure free base precipitation. |
| Incomplete Cyclization | Reaction stopped at imine/amide stage.[1] | Increase temperature to 110°C. For Method B, add catalytic p-TsOH or AcOH.[1] |
| Regioisomer Mix | N/A (Structurally impossible with this precursor). | If multiple spots appear, check for aldehyde side-reactions (e.g., Cannizzaro) or diamine degradation. |
References
-
Dubina, T. F., et al. (2024).[8] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds.
-
Shelke, R. N., et al. (2017).[5] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.[5]
-
Starčević, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules.
-
Bavetsias, V., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Step-by-step condensation reaction of 2-N-methylpyridine-2,3-diamine with aldehydes
Executive Summary & Application Scope
This technical note details the synthesis of 3-methyl-2-substituted-3H-imidazo[4,5-b]pyridines via the condensation of N2-methylpyridine-2,3-diamine with various aldehydes.
Significance in Drug Discovery: The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a purine bioisostere. It is a core pharmacophore in:
-
Kinase Inhibitors: Targeting BTK, Aurora A, and CDK pathways.
-
GPCR Modulators: Specifically Adenosine and GABAA receptor ligands.
-
Antineoplastics: Intercalating agents and topoisomerase inhibitors.
This protocol prioritizes the Sodium Metabisulfite (
Reaction Mechanism & Regiochemistry
Understanding the regioselectivity is critical for structural assignment. The reaction proceeds through a stepwise condensation-cyclization-oxidation pathway.
Mechanistic Pathway:
-
Imine Formation: The more nucleophilic primary amine at position 3 (C3-
) reacts with the aldehyde to form a Schiff base (imine). -
Cyclization: The secondary amine at position 2 (C2-
) attacks the electrophilic imine carbon, forming a 2,3-dihydro-imidazo[4,5-b]pyridine intermediate. -
Oxidative Aromatization: The intermediate is oxidized (dehydrogenated) to the fully aromatic 3H-imidazo[4,5-b]pyridine.
acts as the oxidant source (generating bisulfite adducts/SO2 species that facilitate hydride transfer/oxidation).
Regiochemical Outcome: Because the methyl group originates on the C2-amine, and this nitrogen becomes N3 in the fused system (IUPAC numbering), the exclusive product is the 3-methyl isomer .
Figure 1: Mechanistic pathway from diamine condensation to oxidative aromatization.
Experimental Protocols
Method A: Standard Oxidative Cyclization (High Yield/Scale-Up)
Best for: Diverse aldehydes, gram-scale synthesis, and library generation.
Reagents:
-
Substrate: 2-(Methylamino)pyridine-3-amine (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.0 - 1.2 equiv)
-
Oxidant: Sodium Metabisulfite (
) (1.2 - 1.5 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or DMF (for insoluble aldehydes)
-
Temperature: Reflux (80–100 °C)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)pyridine-3-amine (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the aldehyde (1.0 mmol) followed by a solution of
(1.2 mmol) in Water (2 mL).-
Note: If using DMF, add
as a solid.
-
-
Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The intermediate imine often appears quickly, while the final cyclized product is more polar/fluorescent.
-
Work-up:
-
Cool to room temperature.[1]
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). Stir for 15 minutes.
-
Filtration: If a solid forms, filter and wash with cold water.
-
Extraction (if oil): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).
Method B: Microwave-Assisted Synthesis (Rapid Screening)
Best for: Kinetic studies, difficult substrates, and high-throughput screening.
Parameters:
-
Solvent: Ethanol or DMF.
-
Catalyst: Acetic Acid (10 mol%) can accelerate imine formation.
-
Microwave: 120 °C, 150 W, 10–20 minutes.
Protocol:
-
Combine diamine (0.5 mmol), aldehyde (0.5 mmol), and
(0.6 mmol) in a microwave vial (2–5 mL). -
Add EtOH (2 mL). Cap and crimp.
-
Irradiate at 120 °C for 15 minutes.
-
Cool and analyze by LC-MS directly.
Data Analysis & Characterization
Key Spectroscopic Features: To validate the structure, look for the specific diagnostic signals listed below.
| Feature | 1H NMR Signal (DMSO-d6) | Structural Insight |
| N-Methyl | Confirms methylation is retained on N3. | |
| Pyridine C5-H | Alpha-proton of the pyridine ring (deshielded). | |
| Pyridine C7-H | Beta-proton (coupling with C5 and C6). | |
| C2-Substituent | Variable | Aromatic protons or alkyl peaks from the aldehyde R group. |
| Missing Signal | No peak at | Absence of methine proton confirms full oxidation (aromatization). |
Table 1: Representative Yields (Literature & Internal Data)
| Aldehyde Type | R-Group | Method A Yield | Method B Yield | Notes |
| Aromatic (Electron Neutral) | Phenyl | 85-92% | 88% | Standard benchmark. |
| Aromatic (Electron Poor) | 4-Nitro-phenyl | 90-95% | 94% | Faster reaction due to electrophilic aldehyde. |
| Aromatic (Electron Rich) | 4-Methoxy-phenyl | 70-80% | 75% | Requires longer reflux times. |
| Heteroaromatic | 3-Pyridyl | 75-85% | 80% | Good solubility in acidic media. |
| Aliphatic | Isopropyl | 60-70% | 65% | Steric bulk may retard cyclization; requires excess oxidant. |
Troubleshooting & Optimization
Issue: Incomplete Cyclization (Intermediate Observed)
-
Symptom:[2][3][4] TLC shows two spots; MS shows [M+2] peak (dihydro-intermediate).
-
Solution: Add more oxidant (
or ) and increase reaction time. Air bubbling can also drive the oxidation.
Issue: Low Solubility of Aldehyde
-
Solution: Switch solvent to DMF or DMSO. These solvents also facilitate the oxidative step due to their high boiling points.
Issue: Formation of Bis-Adducts
-
Solution: Ensure strict 1:1 stoichiometry of diamine to aldehyde. Add the aldehyde dropwise to the diamine solution.[3]
References
-
Review of Imidazo[4,5-b]pyridines: Jarmoni, K. et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[5] Current Medicinal Chemistry, 2024.[6] 5
-
Antimicrobial Applications: "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives." MDPI, 2023. 3
-
Synthetic Methodology (Oxidative): Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry, 2023. 7
-
Kinase Inhibitor Design: "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2025.[8] 8[4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for converting 2-N-methylpyridine-2,3-diamine dihydrochloride to free base
Application Note & Protocol
Topic: Generation of N2-Methylpyridine-2,3-diamine Free Base from its Dihydrochloride Salt
Introduction: The Rationale for Free Base Conversion
N2-Methylpyridine-2,3-diamine is a pivotal building block in synthetic chemistry, notably as a precursor for imidazopyridines, a class of compounds investigated for their therapeutic potential, including tuberculostatic activity.[1] While the dihydrochloride salt of this diamine offers superior stability and ease of handling for long-term storage, the free base form is essential for most synthetic applications. In its salt form, the lone pairs of the nitrogen atoms are protonated, rendering them non-nucleophilic and thus unreactive in common bond-forming reactions such as amide couplings or cyclizations.
This document provides a comprehensive, field-proven protocol for the quantitative conversion of 2-N-methylpyridine-2,3-diamine dihydrochloride to its active free base form. The guide explains the chemical principles underpinning the conversion, offers a detailed step-by-step methodology, and includes a troubleshooting guide to address common experimental challenges. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield with confidence.
Physicochemical Properties & Key Parameters
A thorough understanding of the material's properties is critical for procedural success. The choice of base, extraction solvent, and handling conditions are all dictated by the characteristics outlined below.
| Property | N2-Methylpyridine-2,3-diamine (Free Base) | 2-N-methylpyridine-2,3-diamine dihydrochloride (Salt) |
| Molecular Formula | C₆H₉N₃[2] | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 123.16 g/mol [2] | 196.08 g/mol |
| Appearance | Solid[2] | Crystalline Solid |
| Melting Point | 100-101 °C[1][3] | Not readily available |
| pKa (Predicted) | 7.04 ± 0.10[1] | Not applicable |
| Solubility | Soluble in water and miscible with alcohol and ether.[4] | Highly soluble in water; sparingly soluble in alcohols. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] | Room temperature, desiccated. |
Principle of Conversion: An Acid-Base Approach
The conversion from the dihydrochloride salt to the free base is a classic acid-base neutralization reaction. The starting material possesses two protonated amine groups (ammonium hydrochlorides). To generate the neutral free base, a base stronger than the diamine itself must be introduced to deprotonate these sites.
The predicted pKa of the conjugate acid of the free base is approximately 7.04.[1] To ensure complete and quantitative deprotonation, the pH of the aqueous solution must be raised significantly above this value, typically to a pH of 10-12. This is achieved by the stoichiometric addition of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Weaker bases like sodium bicarbonate (NaHCO₃) are generally insufficient for complete deprotonation of diamine salts.[5]
Once neutralized, the resulting free base exhibits reduced water solubility and increased lipophilicity, enabling its extraction into an immiscible organic solvent.
Figure 1. Reaction scheme for the deprotonation of the dihydrochloride salt.
Detailed Experimental Protocol
This protocol is optimized for a starting scale of 1-10 grams of the dihydrochloride salt. Adjust volumes accordingly for different scales.
Materials and Reagents
-
2-N-methylpyridine-2,3-diamine dihydrochloride (≥98% purity)
-
Sodium Hydroxide (NaOH), pellets or 10 N solution
-
Dichloromethane (DCM), ACS grade or higher
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride solution (Brine)
-
pH indicator strips (range 7-14) or a calibrated pH meter
Apparatus
-
Erlenmeyer flask or beaker
-
Separatory funnel (appropriately sized)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Round-bottom flask
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (graduated cylinders, beakers)
Step-by-Step Procedure
-
Dissolution: Dissolve the 2-N-methylpyridine-2,3-diamine dihydrochloride in a minimum amount of deionized water (e.g., 10-20 mL per gram of salt) in an Erlenmeyer flask with magnetic stirring. Ensure all solid has dissolved.
-
Causality Note: Using a minimal volume of water concentrates the product, which can improve extraction efficiency later.
-
-
Basification: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Slowly add a 10 N NaOH solution dropwise while vigorously stirring. Monitor the pH of the solution. Continue adding the base until the pH is stable at 11-12.[6][7]
-
Expert Insight: The neutralization is exothermic. Cooling prevents potential side reactions and reduces the volatility of the extraction solvent in the next step. A cloudy precipitation of the free base may be observed as the pH increases and the solubility limit is exceeded.[6]
-
-
Extraction: Transfer the cold, basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[5]
-
Safety First: Always vent the separatory funnel away from your face and towards the back of the fume hood. Pressure buildup is common.
-
-
Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat Extraction: Perform at least two more extractions on the aqueous layer using fresh portions of DCM (each portion being ~50% of the initial volume) to maximize the recovery of the free base. Combine all organic extracts.
-
Causality Note: Pyridine-based compounds can have some water solubility even in their free base form. Multiple extractions are crucial for achieving a high yield. Using a salting-out technique, such as adding potassium carbonate to the aqueous phase, can further decrease the aqueous solubility of the amine and improve extraction.[8]
-
-
Brine Wash: Wash the combined organic extracts by adding a small volume (~20% of the total organic volume) of saturated brine solution. Shake gently and discard the upper aqueous layer.
-
Expert Insight: The brine wash helps to remove residual water and can aid in breaking any emulsions that may have formed.[5]
-
-
Drying: Dry the organic layer by adding anhydrous sodium sulfate (Na₂SO₄). Add enough so that some of the drying agent remains free-flowing and does not clump together. Let it stand for 15-20 minutes with occasional swirling.
-
Trustworthiness Check: This step is critical. Residual water can co-evaporate with the solvent and contaminate the final product, potentially affecting its melting point and reactivity in subsequent anhydrous reactions.[9]
-
-
Isolation: Filter the dried solution through a fluted filter paper directly into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh DCM to ensure complete transfer of the product.
-
Solvent Removal: Remove the DCM using a rotary evaporator. Use a water bath temperature of 30-40 °C. Once the bulk of the solvent is removed, you can apply a high vacuum for a short period to remove any final traces. The product should be a solid, consistent with its melting point of 100-101 °C.[1]
-
Storage: Transfer the solid free base to a sealed vial. For long-term stability, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a dark location.[1]
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the free base conversion process.
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (pH not high enough).2. Inefficient extraction.3. Product is water-soluble. | 1. Re-check the pH of the aqueous layer after extraction. If below 11, add more base and re-extract.2. Increase the number of extractions (4-5 times).3. Before extraction, saturate the aqueous layer with NaCl or K₂CO₃ to "salt out" the product, reducing its aqueous solubility.[8] |
| Emulsion Forms During Extraction | 1. Vigorous shaking with a high concentration of base.2. Presence of particulate matter. | 1. Let the separatory funnel stand for an extended period.2. Add a small amount of saturated brine solution and swirl gently.[5]3. If persistent, filter the entire mixture through a pad of Celite or glass wool. |
| Final Product is an Oil, Not a Solid | 1. Presence of residual solvent (DCM).2. Presence of water.3. Impurities lowering the melting point. | 1. Dry the product under high vacuum for a longer duration.2. Ensure the drying step (Na₂SO₄) was sufficient. Re-dissolve in DCM, re-dry, and re-evaporate.3. Consider purification by recrystallization or column chromatography if purity is a concern. |
| Product Discolors (Yellow/Brown) | 1. Oxidation of the free base. Diamines can be sensitive to air. | 1. Perform the workup as quickly as possible.2. Consider bubbling nitrogen or argon through the initial water solution before basification to remove dissolved oxygen.3. Store the final product under an inert atmosphere.[1] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Fume Hood: All steps involving organic solvents (DCM) and strong bases (NaOH) must be performed in a certified chemical fume hood.
-
Chemical Hazards:
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Aqueous and organic waste streams should be segregated.
References
-
N2-Methylpyridine-2,3-diamine - LookChem. [Link]
-
How can I free base cystamine dihydrochloride? - Chemistry Stack Exchange. [Link]
-
Pyridine from Pyridine hydrochloride - Sciencemadness Discussion Board. [Link]
- Method for preparing pyridine bases - Google P
-
How can I remove the pyridine from the sugar compound? - ResearchGate. [Link]
-
Showing Compound 2-Methylpyridine (FDB004399) - FooDB. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. N2-Methylpyridine-2,3-diamine | 5028-20-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Application Note: 2-N-Methylpyridine-2,3-Diamine Dihydrochloride as a Bidentate Ligand in Coordination Chemistry
Executive Summary & Mechanistic Overview
The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the chelating ligands. 2,3-Diaminopyridine derivatives are highly versatile scaffolds that act as bidentate N,N'-donor ligands, coordinating to transition metals via their exocyclic amino groups to form stable five-membered chelate rings [1, 2].
2-N-methylpyridine-2,3-diamine dihydrochloride (N2-MeDAP·2HCl) offers a unique structural advantage over unsubstituted diaminopyridines. The introduction of a methyl group at the C2-amino position breaks the symmetry of the ligand, introducing steric hindrance that can dictate the stereochemistry of the resulting metal complex (e.g., favoring trans or specific cis isomers in square planar or octahedral geometries) [3].
Causality of the Dihydrochloride Salt: The free base forms of electron-rich diaminopyridines are notoriously susceptible to rapid air oxidation, degrading into dark polymeric or quinonoid species [4]. To circumvent this, the ligand is supplied and stored as a dihydrochloride salt. The protonation of the amine lone pairs completely halts oxidative degradation, rendering the precursor bench-stable. However, this necessitates a precise in situ deprotonation (free-basing) step immediately prior to metal coordination, as the protonated amines cannot donate electron density to a metal center.
Physicochemical Properties & Ligand Specifications
To ensure reproducible coordination, the physical and stoichiometric parameters of the ligand must be strictly controlled.
Table 1: Physicochemical Profile of N2-MeDAP·2HCl
| Parameter | Specification / Value | Experimental Significance |
| Chemical Formula | C₆H₉N₃ · 2HCl | Requires exactly 2.0 equivalents of base for complete neutralization. |
| Molecular Weight | 196.08 g/mol | Critical for precise stoichiometric calculations during complexation. |
| Appearance | Off-white to grey powder | Darkening indicates premature oxidation or compromised storage. |
| Solubility | H₂O (High), MeOH (High) | Methanol is the optimal solvent for in situ free-basing and coordination. |
| Coordination Mode | Bidentate (N,N') | Forms a 5-membered chelate ring via the C2 and C3 amino nitrogens. |
Coordination Pathway & Visualization
The transition from a stable, inert salt to an active chelator involves a sequential deprotonation and complexation workflow. The choice of base dictates the purity of the final complex.
Workflow for the in situ deprotonation and coordination of N2-MeDAP·2HCl to transition metals.
Experimental Protocols (Self-Validating System)
The following protocols are designed to prevent ligand auto-oxidation and competitive coordination by reaction byproducts.
Protocol 1: In Situ Free-Basing of N2-MeDAP·2HCl
Objective: Liberate the active N,N'-chelator without introducing coordinating impurities.
-
Preparation: Purge a 50 mL Schlenk flask with dry Nitrogen (N₂) or Argon (Ar) for 15 minutes. Causality: The free diamine is highly electron-rich and prone to auto-oxidation [4].
-
Dissolution: Weigh 1.0 mmol (196.1 mg) of N2-MeDAP·2HCl and dissolve it in 10 mL of anhydrous, degassed methanol under inert atmosphere.
-
Base Addition: Slowly add 2.05 mmol of Sodium Methoxide (NaOMe) solution (0.5 M in methanol) dropwise at 0 °C.
-
Mechanistic Choice: NaOMe is preferred over Triethylamine (Et₃N). NaOMe reacts with the HCl to form NaCl, which is highly insoluble in methanol and precipitates out. Et₃N forms soluble Et₃N·HCl, which remains in solution and can interfere with the crystallization of the target metal complex.
-
-
Filtration: Stir for 30 minutes at room temperature, then filter the suspension through a dry Celite pad under N₂ to remove the precipitated NaCl. The resulting pale-yellow filtrate contains the active free base ligand.
Protocol 2: Synthesis of [M(N2-MeDAP)Cl₂] Complex (M = Cu, Pd, Ni)
Objective: Drive the chelation thermodynamically while preventing metal-catalyzed ligand oxidation.
-
Metal Precursor Preparation: In a separate Schlenk flask, dissolve 1.0 mmol of the anhydrous metal salt (e.g., CuCl₂ or[PdCl₂(CH₃CN)₂]) in 5 mL of degassed methanol.
-
Chelation: Add the filtered free ligand solution (from Protocol 1) dropwise to the metal solution over 15 minutes with vigorous stirring.
-
Observation: An immediate color change (e.g., to deep green/brown for Cu²⁺ or yellow/orange for Pd²⁺) indicates the displacement of solvent molecules and the formation of the N,N'-chelate [1].
-
-
Reflux: Heat the reaction mixture to 60 °C (reflux) for 2 to 4 hours under N₂. Causality: Refluxing provides the activation energy required to overcome the steric hindrance of the N2-methyl group, ensuring complete conversion to the thermodynamically stable chelate.
-
Isolation: Concentrate the solution in vacuo to ~3 mL. Add 10 mL of cold diethyl ether to precipitate the complex. Filter the microcrystalline solid, wash with cold ether (3 × 5 mL), and dry under vacuum.
Data Presentation: Spectroscopic Validation
Validation of the coordination event relies on observing the electronic and vibrational changes in the ligand upon binding to the metal center.
Table 2: Diagnostic Spectroscopic Signatures of Coordination
| Analytical Method | Free Ligand (Expected) | Metal Complex (Expected) | Mechanistic Causality for Shift |
| FT-IR (ν N-H) | Sharp bands at 3350 & 3420 cm⁻¹ | Broadened, red-shifted to 3150–3250 cm⁻¹ | Metal-nitrogen bond formation drains electron density from the N-H bonds, weakening them and lowering the stretching frequency [2]. |
| ¹H NMR (N-H protons) | ~5.2 ppm and ~5.8 ppm (in DMSO-d₆) | Significant downfield shift (> 6.5 ppm) or extreme broadening | Coordination deshields the amine protons. Paramagnetic metals (e.g., Cu²⁺) will cause extreme broadening due to rapid quadrupolar relaxation. |
| UV-Vis (d-d band) | None (Ligand absorbs < 350 nm) | New absorption bands between 500–700 nm | Splitting of the metal d-orbitals by the strong nitrogen ligand field generates characteristic d-d transitions[3]. |
References
-
Synthesis and characterization of a new Schiff base derived from 2,3-diaminopyridine and 5-methoxysalicylaldehyde and its Ni(II), Cu(II) and Zn(II) complexes. Taylor & Francis (Journal of Coordination Chemistry) URL:[Link]
-
Versatility of Bidentate Aniline Derivatives as Ligands for Rhenium (V) and Technetium (V) J-STAGE (Journal of Nuclear and Radiochemical Sciences) URL:[Link]
-
Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine MOST Wiedzy (Gdańsk University of Technology) URL:[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives MDPI (Molecules) URL:[Link]
Application Note: Optimized Reflux Conditions for 2-N-methylpyridine-2,3-diamine Dihydrochloride Reactions
Abstract & Strategic Significance
This guide details optimized reflux protocols for 2-N-methylpyridine-2,3-diamine dihydrochloride (CAS: 83732-72-3), a critical building block in the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine derivatives.[1] These fused heterocyclic systems are high-value scaffolds in medicinal chemistry, serving as bioisosteres for purines and privileged structures in GPCR antagonists (e.g., Angiotensin II blockers) and anticancer agents.
The dihydrochloride salt form presents specific solubility and acidity challenges that distinguish it from the free base. This note provides self-validating protocols for handling the salt, ensuring complete conversion, and controlling regioselectivity during cyclization.
Chemical Identity & Handling
| Property | Specification |
| Compound Name | 2-N-methylpyridine-2,3-diamine dihydrochloride |
| Synonyms | 3-amino-2-(methylamino)pyridine dihydrochloride |
| CAS No. | 83732-72-3 (Salt); 5028-20-6 (Free Base) |
| Molecular Weight | 196.08 g/mol (Dihydrochloride); 123.16 g/mol (Free Base) |
| Acidity | Strongly acidic in aqueous solution; releases HCl upon heating.[1][2] |
| Solubility | High in water, MeOH; Low in non-polar solvents (DCM, Hexanes). |
Critical Control Point (CCP): The dihydrochloride salt contains two equivalents of HCl. Direct use in base-sensitive reactions without neutralization will quench nucleophiles (e.g., aldehydes, isocyanates). Conversely, in acid-catalyzed cyclizations (e.g., with formic acid), the salt can often be used directly.
Optimized Protocol A: Cyclization to 1-Methyl-1H-imidazo[4,5-b]pyridine[1]
This protocol describes the "Gold Standard" method for generating the unsubstituted core scaffold using formic acid. This method leverages the acidity of the starting material, removing the need for a separate neutralization step.
Reaction Scheme
The reaction proceeds via formylation of the primary amine followed by acid-catalyzed dehydration and ring closure.[1]
Figure 1: Cyclization pathway using formic acid as both solvent and C1 source.[1][2]
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-N-methylpyridine-2,3-diamine dihydrochloride (1.96 g, 10.0 mmol) to the flask.
-
Solvent Addition: Add Formic Acid (85-98%) (20 mL).
-
Note: The salt will dissolve upon heating. 98% Formic acid is preferred to drive the dehydration equilibrium.
-
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 6 to 8 hours .
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (polar, stays at baseline) should disappear, replaced by a higher Rf spot (fluorescent under UV 254nm).
-
-
Workup (Neutralization):
-
Cool the reaction mixture to room temperature.
-
Concentrate in vacuo to remove excess formic acid. A sticky residue will remain.
-
Dissolve the residue in minimal water (10 mL).
-
Slowly basify with saturated Na₂CO₃ or NH₄OH to pH ~8-9 while cooling in an ice bath.[1][2]
-
Caution: Vigorous effervescence will occur.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Optimization: If the product does not precipitate, continuous extraction or salting out (NaCl) may be required due to the polarity of the imidazole ring.
-
-
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Expected Yield: 75-85% Characterization: ^1H NMR (CDCl₃) should show the N-methyl singlet at ~3.8-3.9 ppm and the characteristic C2-H proton of the imidazole ring at ~8.0-8.2 ppm.[1][2]
Optimized Protocol B: Synthesis of 2-Substituted Derivatives (Oxidative Condensation)
For drug development applications requiring substitution at the 2-position (e.g., aryl groups), a condensation with aldehydes is preferred. This route requires neutralization of the dihydrochloride salt to activate the amines.
Workflow Diagram
Figure 2: Oxidative condensation workflow for 2-aryl-1-methyl-imidazo[4,5-b]pyridines.
Step-by-Step Methodology
-
Neutralization:
-
Reagent Addition:
-
Add the aromatic aldehyde (1.0 - 1.1 eq).
-
Add an oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) is highly recommended to facilitate the oxidative cyclization of the intermediate aminal.
-
-
Reflux:
-
Heat to reflux (solvent dependent: EtOH ~78°C, DMF ~153°C for difficult substrates).
-
Maintain reflux for 4-6 hours .[1]
-
-
Workup:
-
Pour the hot reaction mixture into ice-cold water.
-
The product often precipitates as a solid. Filter and wash with water to remove inorganic salts.
-
If no precipitate forms, extract with DCM/MeOH (9:1).
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl.[1][2] | Ensure >2.0 eq of base is used in Protocol B. Verify pH before heating. |
| Sticky Residue | Polymerization or residual solvent. | Use a high-vacuum pump.[1] Triturate the residue with cold diethyl ether or hexane to induce crystallization. |
| Regioselectivity | Formation of 3-methyl isomer (rare).[2] | The N-methyl group at position 2 directs cyclization to the 1-methyl isomer.[1][2] Confirm structure via NOESY NMR (NOE between N-Me and C7-H). |
| Incomplete Reaction | Wet solvents or weak oxidant. | Use anhydrous EtOH. In Protocol B, ensure Na₂S₂O₅ is fresh, or bubble air through the reaction if no chemical oxidant is used. |
References
-
Synthesis of imidazo[4,5-b]pyridines: Dubina, T. F., et al. "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks."[3] Chemistry of Heterocyclic Compounds, 2024.[3] Link
-
General Cyclization Methods: Jebamani, J., et al. "Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives." ChemistrySelect, 2019. Link
-
Reaction of 2,3-diaminopyridines: Oluwafemi, K. A., et al. "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles."[1] Arkivoc, 2023. Link
-
Chemical Properties: PubChem CID 929096 (1-methyl-1H-imidazo[4,5-c]pyridine analogue data).[1][4] Link
-
Salt Neutralization Protocols: "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." BenchChem Protocols. Link
Sources
- 1. CAS 83732-72-3: 2-Methylamino-3-amino-6-methoxypyridine di… [cymitquimica.com]
- 2. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions for 2-N-methylpyridine-2,3-diamine dihydrochloride
[1]
Abstract
This application note provides a rigorous technical guide for the preparation of stock solutions of 2-N-methylpyridine-2,3-diamine dihydrochloride (CAS: Free base 5028-20-6; Salt form unindexed, approx.[1] MW 196.08). As a critical intermediate in the synthesis of imidazopyridines and kinase inhibitors (e.g., SHP2 targeting), the integrity of this reagent is paramount. This guide addresses the compound's specific physicochemical challenges—namely its hygroscopicity, susceptibility to oxidative degradation (aminopyridine instability), and the significant acidity of the dihydrochloride salt.
Compound Profile & Pre-Formulation Analysis
Before handling, researchers must account for the stoichiometry of the salt form. The dihydrochloride (.2HCl) significantly alters the molecular weight and pH profile compared to the free base.
Table 1: Physicochemical Specifications
| Property | Value / Note |
| Compound Name | 2-N-methylpyridine-2,3-diamine dihydrochloride |
| Core Structure | Pyridine ring, 2-NHMe, 3-NH₂ |
| MW (Free Base) | 123.16 g/mol |
| MW (Dihydrochloride) | 196.08 g/mol (Calculated: 123.16 + 72.[1][2][3][4]92) |
| Appearance | White to off-white crystalline solid (oxidizes to brown) |
| Solubility (Water) | High (>50 mM); Solution will be highly acidic (pH < 3) |
| Solubility (DMSO) | High (>100 mM); Preferred for long-term storage |
| Stability | Hygroscopic; Light-sensitive; Air-sensitive (oxidation of diamine) |
Critical Calculation Note: When preparing molar solutions, you must use the salt molecular weight (196.08 g/mol ). [1] * Example: To prepare 10 mL of a 100 mM stock, weigh 196.1 mg , not 123.2 mg.
Critical Handling Directives (E-E-A-T)
The Acidity Factor
The presence of two equivalents of HCl means a 100 mM aqueous solution will theoretically yield 200 mM HCl, resulting in a pH < 2.
-
Impact: Direct addition to cell culture media without buffering will cause immediate cytotoxicity and protein precipitation.
-
Solution: Use DMSO for stocks. If water is required, prepare in a high-capacity buffer (e.g., 1M HEPES) or neutralize immediately prior to use, watching carefully for precipitation of the free base.
Oxidative Instability
Ortho-diamines (2,3-diamines) are electron-rich and prone to rapid oxidation, forming colored impurities (imines/diazo species).[1][2]
-
Observation: A color shift from white/colorless to yellow/brown indicates degradation.
-
Prevention: All solvents must be degassed. Headspace should be purged with Argon or Nitrogen.
Protocol A: Preparation of 100 mM DMSO Stock (Preferred)
Application: High-throughput screening (HTS), chemical synthesis, and long-term storage.[1][2] Rationale: DMSO prevents hydrolysis, suppresses bacterial growth, and maintains solubility of the hydrophobic free base if the salt dissociates.
Materials
-
2-N-methylpyridine-2,3-diamine dihydrochloride (solid)[1]
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves
-
Amber glass vials (borosilicate) with PTFE-lined caps[1]
-
Argon or Nitrogen gas line[1]
Step-by-Step Methodology
-
Equilibration: Allow the reagent container to warm to room temperature before opening to prevent water condensation on the hygroscopic salt.
-
Weighing:
-
Target Concentration: 100 mM
-
Target Volume: 10 mL
-
Required Mass:
-
Action: Weigh 196.1 mg (± 1%) into a sterile amber vial.
-
-
Solvation:
-
Add 5.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30-60 seconds. The salt should dissolve rapidly.
-
Add remaining DMSO to bring volume to 10.0 mL (or adjust based on displacement if high precision is required, though gravimetric addition of DMSO density 1.10 g/mL is more accurate).
-
-
Degassing (Crucial):
-
Bubble a gentle stream of Argon through the solution for 1 minute to remove dissolved oxygen.
-
-
Aliquoting:
-
Dispense into single-use aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.
-
Overlay with Argon gas before capping.
-
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).
Protocol B: Preparation of Aqueous Stock (Biological Assays)
Application: Acute biological assays where DMSO tolerance is <0.1%. Warning: Aqueous solutions are less stable and highly acidic.
Step-by-Step Methodology
-
Solvent Choice: Use degassed, deionized water (Milli-Q, 18.2 MΩ). Do not use PBS initially, as the high acidity may cause phosphate precipitation or buffering issues.
-
Dissolution:
-
Weigh 19.6 mg for 1 mL of 100 mM stock.
-
Add 1 mL water. Vortex until clear.
-
-
pH Check & Neutralization (Optional but Recommended):
-
Measure pH (expect < 3.0).
-
If neutralization is required for the assay: Slowly add 1N NaOH while stirring.
-
Stop point: If the solution turns cloudy, the free base is precipitating (pKa ~7). It is safer to keep the stock acidic and allow the assay medium (e.g., culture media with bicarbonate) to buffer the final dilution.
-
-
Filtration:
-
Pass through a 0.22 µm PVDF or PES syringe filter to sterilize. Nylon filters may degrade in highly acidic conditions.
-
-
Usage: Use immediately. Do not store aqueous stocks for >24 hours.
Visual Workflows
Diagram 1: Stock Preparation Logic
This workflow ensures the correct solvent selection based on downstream applications.
Caption: Decision matrix for solvent selection emphasizing the stability benefits of DMSO over water.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Yellow/Brown Coloration | Oxidation of the diamine moiety.[1] | Discard stock. Prepare fresh using degassed solvents and store under Argon. |
| Precipitation on Dilution | Free base formation at neutral pH. | Ensure final concentration is below solubility limit of free base. Use a carrier solvent (DMSO) or cyclodextrin if needed. |
| Incomplete Dissolution | Saturation or cold solvent. | Sonicate at 30°C for 5 mins. Verify calculation used Salt MW (196.08). |
References
Sources
Reductive amination techniques using pyridine-2,3-diamine precursors
Application Note & Protocols
Topic: Advanced Reductive Amination and Cyclocondensation Strategies Utilizing Pyridine-2,3-Diamine Precursors for Heterocyclic Scaffold Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Reductive amination is a cornerstone of medicinal chemistry, providing a robust method for synthesizing amines, which are ubiquitous in pharmaceuticals.[1][2] This guide delves into the specific and nuanced reactivity of pyridine-2,3-diamine, a precursor of significant interest in drug discovery. While classical reductive amination involves the conversion of a carbonyl group to a simple amine via an imine intermediate, the vicinal (adjacent) nature of the amino groups in pyridine-2,3-diamine unlocks a more powerful synthetic pathway: cyclocondensation . This process leads to the formation of rigid, pharmacologically-relevant fused heterocyclic scaffolds, such as pyrido[2,3-b]pyrazines. This document provides a detailed exploration of the underlying mechanisms, step-by-step protocols for these advanced syntheses, and expert insights into optimizing these critical reactions for drug development pipelines.
Mechanistic Foundations: Classical Reductive Amination vs. Cyclocondensation
Understanding the causal factors behind the choice of synthetic route is critical. The reaction pathway is dictated by the nature of the amine and carbonyl starting materials.
The Classical Pathway: Direct Reductive Amination
Direct reductive amination is a one-pot reaction where a carbonyl compound (aldehyde or ketone) and an amine condense to form an imine intermediate, which is then immediately reduced in situ to the corresponding amine.[3][4] This method is prized for its efficiency and atom economy.[5] The general mechanism proceeds as follows:
-
Nucleophilic Attack: The amine's nitrogen attacks the electrophilic carbonyl carbon.
-
Hemiaminal Formation: A tetrahedral hemiaminal intermediate is formed.
-
Dehydration: The hemiaminal eliminates a water molecule to form a C=N double bond, yielding an imine (or iminium ion).[6]
-
Reduction: A reducing agent, present in the same pot, delivers a hydride to the imine carbon, forming the final amine product.
Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often selected for their mildness and selectivity for the imine over the starting carbonyl.[7]
The Vicinal Diamine Pathway: An Inevitable Cyclization Cascade
When pyridine-2,3-diamine is reacted with a compound containing two adjacent carbonyl groups (an α-dicarbonyl, such as benzil) or a precursor that can form one (an α-haloketone), the reaction proceeds beyond simple imine formation. The proximity of the second amino group facilitates a rapid intramolecular cyclization, leading to a stable, aromatic heterocyclic system.
This cyclocondensation is mechanistically distinct and far more favorable than a simple intermolecular reductive amination. The formation of the fused aromatic ring is a powerful thermodynamic driving force.
Figure 1: Mechanism of Pyrido[2,3-b]pyrazine formation. This cyclocondensation pathway is thermodynamically favored over a simple reductive amination.
Application in Drug Development: The Value of Fused Heterocycles
The pyrido[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine cores are privileged scaffolds in medicinal chemistry.[8] Their rigid, planar structures allow for well-defined interactions with biological targets, making them ideal starting points for designing potent and selective inhibitors. These scaffolds are found in compounds with a wide range of biological activities, including:
-
Anticancer agents (e.g., Tyrosine Kinase inhibitors)
-
Antiviral and antibacterial agents[9]
-
CNS modulators[10]
-
Dihydrofolate reductase (DHFR) inhibitors
The ability to reliably synthesize these complex cores from readily available precursors is a significant advantage in hit-to-lead and lead optimization campaigns.
Experimental Protocols & Workflow
General Experimental Workflow
The synthesis of these heterocyclic systems follows a logical and reproducible workflow, from reaction setup to final product isolation.
Figure 2: General experimental workflow for synthesis and purification.
Protocol 1: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine from Benzil
This protocol describes a standard condensation of pyridine-2,3-diamine with an α-diketone.
Materials:
-
Pyridine-2,3-diamine (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol (or Acetic Acid), reaction grade
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask, add pyridine-2,3-diamine (e.g., 1.09 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol).
-
Causality Note: Using equimolar amounts of reactants ensures efficient conversion and simplifies purification by avoiding large excesses of starting material.
-
-
Solvent Addition: Add ethanol (approx. 40 mL). Swirl to dissolve/suspend the reagents.
-
Causality Note: Ethanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for reflux. Acetic acid can also be used and may act as a catalyst for the condensation.[11]
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). A new, less polar spot corresponding to the product should appear.
-
Cooling & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often crystallizes or precipitates upon cooling.
-
Workup: If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Causality Note: Washing with cold solvent minimizes the loss of the desired product, which is less soluble at lower temperatures.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography.
-
Characterization: Dry the purified product under vacuum and characterize by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: One-Pot Synthesis of 2-Phenylpyrido[2,3-b]pyrazine from a Phenacyl Bromide
Materials:
-
Pyridine-2,3-diamine (1.0 eq)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 eq)
-
Pyridine (catalytic amount, ~0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, nitrogen/argon inlet
-
Standard glassware for workup and purification
Procedure:
-
Reagent Setup: To a stirred solution of 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) in THF (20 mL) in a round-bottom flask at room temperature, add a catalytic amount of pyridine (e.g., 0.08 mL, 1 mmol).
-
Causality Note: Pyridine acts as a base and catalyst to facilitate the reaction.[11] THF is a suitable aprotic solvent for this reaction type.
-
-
Diamine Addition: Slowly add a solution of pyridine-2,3-diamine (e.g., 1.09 g, 10 mmol) in THF (10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of the product spot indicate completion.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated 2-phenylpyrido[2,3-b]pyrazine via NMR and MS analysis.
Data Summary & Comparison
The choice of carbonyl precursor and reaction conditions can be adapted for a wide variety of substrates.
| Carbonyl Precursor | Typical Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| α-Diketone (e.g., Benzil) | None or Acetic Acid | Ethanol / Acetic Acid | Reflux | 70-95% | [12][13] |
| α-Diketone (e.g., Benzil) | Iodine (catalytic) | Water | Reflux | 85-95% | [13] |
| α-Haloketone (e.g., Phenacyl Bromide) | Pyridine | THF | Room Temp | 80-90% | [11] |
| Glyoxal / Methylglyoxal | None | Ethanol | Room Temp | 60-80% | N/A |
Troubleshooting & Expert Insights
-
Low Yields: Ensure the purity of the pyridine-2,3-diamine, as it can be susceptible to oxidation. If using an α-haloketone, ensure it has not degraded during storage.
-
Side Reactions: With unsymmetrical α-diketones, regioisomers can form. Product ratios may be influenced by the electronic and steric nature of the substituents.
-
Purification Challenges: The fused heterocyclic products are often highly crystalline but can sometimes be challenging to separate from starting materials if the reaction does not go to completion. A well-chosen recrystallization solvent or a careful chromatographic separation is key.
-
Alternative Green Chemistry Approach: For α-diketone condensations, using water as a solvent with a catalytic amount of iodine is an environmentally friendly and highly efficient alternative to traditional organic solvents.[13]
Conclusion
While pyridine-2,3-diamine can theoretically undergo reductive amination, its true synthetic power is realized through its facile cyclocondensation with dicarbonyl equivalents. This reaction provides a direct, efficient, and reliable route to medicinally vital scaffolds like pyrido[2,3-b]pyrazines. The protocols and insights provided herein equip researchers with the foundational knowledge to successfully employ these techniques, enabling the rapid synthesis of diverse compound libraries for screening and advancing drug discovery programs.
References
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Recent Advances in Reductive Amination Catalysis and Its Applications.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Synthesis of quinoxalines.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
- Reductive amin
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
- Reductive Amin
- Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
Sources
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- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
Application Notes and Protocols for the Synthesis of Fused Pyridine Heterocycles from Diamine Dihydrochloride Salts
Introduction: The Strategic Importance of Fused Pyridines and a Novel Synthetic Entry Point
Fused pyridine heterocycles are a cornerstone of modern medicinal chemistry and drug development. Their rigid, planar structures and unique electronic properties allow for precise interactions with biological targets, leading to a wide array of pharmacological activities.[1] These scaffolds are prevalent in numerous FDA-approved drugs, including anticancer and central nervous system (CNS) agents, highlighting their therapeutic significance.[2] The pyridine nitrogen atom, with its non-bonding electron pair, is particularly adept at forming hydrogen bonds with biological receptors, which can significantly enhance the pharmacokinetic properties of drug candidates.[2] Consequently, the development of efficient and versatile synthetic routes to novel fused pyridine architectures is a continuous and critical endeavor in the pharmaceutical sciences.[3][4]
Traditionally, the synthesis of these heterocycles has relied on classical methods such as the Skraup-Doebner-von Miller, Friedländer, and Bischler-Napieralski reactions.[5][6][7] While powerful, these methods often start from monoamine precursors. This application note details a strategic approach to the synthesis of fused pyridine systems, specifically those containing an additional nitrogen atom, by utilizing diamine dihydrochloride salts as starting materials. The use of dihydrochloride salts offers several practical advantages in a laboratory and process chemistry setting, including enhanced stability, improved handling of otherwise reactive or air-sensitive diamines, and controlled release of the active nucleophile. This guide provides detailed protocols, mechanistic insights, and practical considerations for researchers and scientists in drug development.
Advantages of Utilizing Diamine Dihydrochloride Salts
The use of amine hydrochloride salts in organic synthesis is a well-established practice that offers several benefits over the use of the free amine.[8] These advantages are particularly pronounced in the case of diamines, which can be more prone to degradation and side reactions.
-
Enhanced Stability and Shelf-Life: Many diamines, particularly aromatic diamines, are susceptible to oxidation and discoloration upon exposure to air and light. The dihydrochloride salts are crystalline, non-hygroscopic solids with significantly improved stability, making them easier to store, handle, and accurately weigh.
-
Controlled Reactivity: The protonated amine groups of the dihydrochloride salt are non-nucleophilic. The free diamine can be generated in situ through the controlled addition of a base, allowing for more precise management of the reaction and minimizing the formation of undesirable side products.[9]
-
Improved Solubility: In some cases, the salt form may exhibit more favorable solubility profiles in specific solvent systems, which can be advantageous for reaction setup and purification.
-
Safety: The reduced reactivity and volatility of the salt form can lead to a safer handling profile compared to the corresponding free diamine.
Core Synthetic Methodology: An Adapted Friedländer Annulation
The Friedländer annulation is a robust and versatile method for the synthesis of quinolines and other fused pyridine systems.[2][6][10] It traditionally involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.[10] This methodology can be logically extended to the use of aromatic diamines to construct fused pyridine systems with an additional nitrogen atom, such as pyridopyrazines or related scaffolds.
The proposed reaction proceeds via the in situ neutralization of the diamine dihydrochloride salt, followed by a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. The general workflow is depicted below.
Figure 1: General workflow for the synthesis of fused pyridine heterocycles.
Mechanistic Considerations
The reaction is believed to proceed through the following key steps, illustrated with the example of 2,3-diaminopyridine dihydrochloride and acetylacetone:
-
In Situ Neutralization: A non-nucleophilic base, such as sodium acetate or triethylamine, is added to neutralize the dihydrochloride salt, generating the free diamine in the reaction mixture. This step is crucial as the protonated amine is not sufficiently nucleophilic to initiate the reaction.
-
Initial Condensation: One of the amino groups of the diamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (acetylacetone) to form an enamine or imine intermediate.
-
Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the final, stable aromatic fused pyridine ring system.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This protocol describes a general procedure for the synthesis of a substituted pyrido[2,3-b]pyrazine from 2,3-diaminopyridine dihydrochloride and a 1,3-dicarbonyl compound.
Materials:
-
2,3-Diaminopyridine dihydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dimedone)
-
Anhydrous sodium acetate (NaOAc) or triethylamine (Et3N)
-
Ethanol (EtOH), absolute
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,3-diaminopyridine dihydrochloride (1.0 eq).
-
Addition of Reactants: Add the 1,3-dicarbonyl compound (1.1 eq) and anhydrous sodium acetate (2.5 eq) or triethylamine (2.5 eq).
-
Solvent Addition: Add absolute ethanol or DMF to achieve a starting material concentration of approximately 0.2–0.5 M.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or to 100-120 °C (for DMF) and monitor the progress of the reaction by TLC. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation: Substrate Scope and Representative Yields
The adapted Friedländer annulation using diamine dihydrochloride salts is amenable to a range of substrates. The following table provides representative, albeit illustrative, data on the synthesis of various fused pyridine heterocycles.
| Entry | Diamine Dihydrochloride | 1,3-Dicarbonyl Compound | Product Structure | Proposed Yield Range (%) |
| 1 | 2,3-Diaminopyridine | Acetylacetone | 2,3-Dimethyl-1H-pyrido[2,3-b]pyrazine | 65-75 |
| 2 | 2,3-Diaminopyridine | Ethyl Acetoacetate | 3-Methyl-1H-pyrido[2,3-b]pyrazin-2(3H)-one | 60-70 |
| 3 | 1,2-Phenylenediamine | Dimedone | 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one | 70-80 |
| 4 | 4,5-Diaminopyrimidine | Benzoylacetone | 2-Methyl-4-phenylpyrimido[4,5-b]quinoline | 55-65 |
Troubleshooting and Key Considerations
-
Choice of Base: The selection of the base is critical. A non-nucleophilic base is preferred to avoid competing reactions. Inorganic bases like sodium acetate or potassium carbonate are often effective. Organic bases such as triethylamine or diisopropylethylamine can also be used. The stoichiometry of the base should be sufficient to neutralize both hydrochloride equivalents.
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol can facilitate proton transfer steps, while polar apathetic solvents like DMF may be necessary for less reactive substrates requiring higher temperatures.
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible. The regiochemical outcome is often influenced by the relative reactivity of the two carbonyl groups and the steric environment of the diamine.
-
Polymerization: A potential side reaction is the intermolecular condensation of the diamine, leading to oligomeric or polymeric byproducts. This can often be minimized by using a slight excess of the 1,3-dicarbonyl compound and maintaining appropriate reaction concentrations.
Conclusion
The use of diamine dihydrochloride salts as precursors for the synthesis of fused pyridine heterocycles represents a strategic and practical approach for medicinal and organic chemists. This methodology leverages the enhanced stability and handling properties of the salt form while providing access to a diverse range of nitrogen-containing fused systems through an adapted Friedländer annulation. The protocols and considerations outlined in this application note are intended to provide a robust starting point for researchers to explore this versatile synthetic strategy in the development of novel, pharmacologically relevant molecules.
References
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151.
- Bala, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 635-654.
- Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265-2272.
- El-Gendy, A. A., et al. (2022).
- Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 89.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Chapter 8.
- Kim, H. S., Choi, K. O., & Kurasawa, Y. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society, 44(5), 444-450.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
- RSC Publishing. (2019). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 9(62), 36243-36255.
-
Semantic Scholar. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
- Zhang, Q. L., et al. (2021). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 11(1), 1-8.
- Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses: Cyclization of. alpha.,. beta. -unsaturated N-aryliminium salts via 1,3-dizaetidinium ion intermediates. Journal of Organic Chemistry, 54(6), 1269-1274.
- Kent, S. B., & Alewood, P. F. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Peptide Science, 90(3), 303-315.
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]
-
PubMed. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent Advances in the Friedl??nder Reaction. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
- RSC Publishing. (2003). Efficient and regioselective synthesis of functionalized pyrroles by cyclocondensation of 1,3-dicarbonyl dianions with α-azidoketones.
- MDPI. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. International Journal of Molecular Sciences, 26(14), 7105.
- SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(1), 176-180.
-
Slideshare. (2019). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Wikipedia. (2023). Dicarbonyl. Retrieved from [Link]
- PMC. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
- Google Patents. (2002). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
-
SciSpace. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
- Heterocycles. (2006). FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. Heterocycles, 67(1), 205-212.
-
ResearchGate. (2003). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
- PMC. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266.
-
ResearchOnline@JCU. (2017). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Retrieved from [Link]
- PubMed. (2015). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao, 50(10), 1269-74.
-
ResearchGate. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines (Journal Article) | ETDEWEB [osti.gov]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicarbonyl - Wikipedia [en.wikipedia.org]
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- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of dihydrochloride salts in non-polar solvents
The following guide is structured as an interactive Technical Support Center resource. It is designed to address the specific physicochemical barriers of solubilizing dihydrochloride (2HCl) salts in non-polar media and provide actionable, field-tested solutions.
Topic: Troubleshooting Solubility in Non-Polar Solvents Ticket ID: SOL-2HCL-NONPOL Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic: The Core Physicochemical Barrier
Before attempting a protocol, it is critical to understand why this process is failing. You are attempting to dissolve a species with high lattice energy in a solvent with low dielectric permittivity.
The "2HCl" Multiplier Effect: Unlike a mono-hydrochloride salt, a dihydrochloride salt contains two protonated amine centers and two chloride counterions. This drastically increases the crystal lattice energy (governed by Coulomb’s Law) and the polarity of the molecule.
-
Non-polar solvents (Hexane, Toluene, Diethyl Ether) have low dielectric constants (
). They cannot effectively shield the electrostatic attraction between the cation ( ) and anion ( ). -
Result: The energy required to break the crystal lattice is far greater than the energy released by solvation. The salt remains a solid.
Decision Matrix: Select Your Workflow Use the diagram below to identify the correct protocol based on your experimental goal.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: The "Free-Base" Conversion (Gold Standard)
Applicability: When you need the molecule dissolved in organic solvent for extraction or reaction, and the compound is stable at high pH. Mechanism: Removes the ionic character entirely, converting the salt into a neutral lipophilic amine.
Step-by-Step Methodology
-
Dissolution: Dissolve the dihydrochloride salt in the minimum volume of deionized water (highly polar).
-
Note: If the salt is stubborn, mild heating (30-40°C) or sonication may be used.
-
-
Basification:
-
Extraction:
-
Add the non-polar target solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate). Note: DCM is preferred for the first extraction due to its high solubilizing power.
-
Shake vigorously for 2 minutes. Vent frequently.
-
-
Phase Separation:
-
Drying:
-
Combine organic layers and dry over Anhydrous
or for 15 minutes. -
Filter and evaporate solvent if a concentration change is needed.[1]
-
Validation Check:
-
Take a small aliquot of the organic layer and run a TLC. The spot should move significantly higher (more non-polar) than the starting salt material.
Protocol B: Phase Transfer Catalysis (PTC)
Applicability: When you must run a reaction on the amine salt in a non-polar solvent (e.g., toluene) without isolating the free base first.[6] Mechanism: A quaternary ammonium salt acts as a "shuttle," wrapping the anion in a lipophilic shell and pulling the reactant into the organic phase.
Recommended Reagents:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Loading: 5-10 mol% relative to the substrate.
Workflow:
-
Suspend the dihydrochloride salt in the non-polar solvent (it will not dissolve yet).
-
Add the solid Phase Transfer Catalyst.
-
Add the base (solid
or concentrated aqueous NaOH) and the electrophile. -
Agitate Vigorously: High-speed stirring is crucial to maximize the surface area between the solid/aqueous phase and the organic phase.[3]
-
Result: The catalyst shuttles the deprotonated amine species into the organic layer where it reacts rapidly.
Protocol C: Hydrophobic Ion Pairing (HIP)
Applicability: For analytical purposes (HPLC, Spectroscopy) where the salt form must be maintained, or for drug delivery formulations.
Mechanism: Replaces the small, hard Chloride (
Reagents:
-
Sodium Dodecyl Sulfate (SDS)[7]
-
Bis(2-ethylhexyl) sulfosuccinate sodium salt (AOT)
Procedure:
-
Dissolve 2.05 equivalents of the lipophilic salt (e.g., SDS) in water.
-
Mix the two solutions.
-
Observation: A precipitate will form.[2][6][7] This is the Hydrophobic Ion Pair (HIP) complex:
. -
Extract this precipitate into your non-polar solvent (e.g., Hexane, Chloroform). The complex is now highly soluble in organic media due to the lipid tails of the counterion.
Troubleshooting & FAQs
Data Summary: Solubility Modifiers
| Modifier Strategy | Polarity Shift | Suitability | Key Risk |
| Free Basing | High (Ionic | Synthesis / Extraction | Oxidation of free amine |
| Cosolvent (MeOH) | Moderate | HPLC / Analysis | May precipitate in pure non-polar |
| Ion Pairing (HIP) | High (Hydrophilic | Formulation / Analysis | Stoichiometry errors |
| Tertiary Amine Additive | Low | Neutralization in-situ | Side reactions |
Frequently Asked Questions
Q: Can I just add Methanol to dissolve the salt in Toluene? A: Yes, this is the "Cosolvent" approach. However, dihydrochloride salts are often stubborn. You typically need a ratio of at least 10-20% Methanol or Ethanol to solvate the ions effectively. Pure Toluene will almost never dissolve a 2HCl salt.
Q: I tried free-basing, but I got an emulsion. A: Emulsions are common with amine extractions.
-
Fix 1: Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength ("Salting out").[2]
-
Fix 2: Filter the mixture through a pad of Celite.
-
Fix 3: Wait. Gravity is the best (but slowest) breaker of emulsions.
Q: Why not just use DMSO?
A: DMSO dissolves almost everything, but it is not a non-polar solvent. It has a high boiling point (
Q: Can I form the salt in the non-polar solvent directly? A: Yes. If you have the free base, dissolve it in Diethyl Ether or Toluene, then bubble anhydrous HCl gas or add HCl in Dioxane . The dihydrochloride salt will precipitate immediately. This is a purification technique, not a solubilization technique.
References
-
BenchChem Technical Support. Free Base Extraction of Cystamine Dihydrochloride.[2] Retrieved from
-
National Institutes of Health (PMC). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Retrieved from
-
ScienceMadness. Converting to the hydrochloric salt for storage? (Discussion on solubility and precipitation). Retrieved from
-
PharmaFocus Asia. Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. Retrieved from
-
University of Massachusetts. Acid-Base Extraction Protocols. Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. sciencemadness.org [sciencemadness.org]
- 7. WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery - Google Patents [patents.google.com]
Removing hydrochloride salts from 2-N-methylpyridine-2,3-diamine reaction mixtures
Welcome to the technical support center for the purification of 2-N-methylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of hydrochloride salts from reaction mixtures containing this compound.
Introduction
2-N-methylpyridine-2,3-diamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of imidazopyridines which have shown tuberculostatic activity.[1] A common challenge in its synthesis is the presence of hydrochloride salts, which can interfere with subsequent reactions and complicate product characterization. This guide provides practical, field-proven insights into effectively removing these salts and purifying the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My liquid-liquid extraction is inefficient, and I'm experiencing significant product loss. What can I do?
Answer: Inefficient extraction and product loss are common problems when dealing with polar compounds like diamines. Here’s a systematic approach to troubleshoot this issue:
-
Basification is Key: The hydrochloride salt must be neutralized to the free base before extraction. Ensure you are using a suitable base and monitoring the pH of the aqueous layer. A pH of 9-10 is generally recommended to ensure complete deprotonation of the diamine.
-
Choice of Base: While sodium hydroxide or potassium hydroxide are effective, consider using a milder base like sodium carbonate or potassium carbonate.[2][3] This can sometimes minimize the formation of emulsions, which are a frequent cause of poor separation.
-
Solvent Selection: Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices for extracting organic amines. However, the polarity of 2-N-methylpyridine-2,3-diamine may lead to some solubility in the aqueous phase.
-
Salting Out: To decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with sodium chloride (NaCl) or potassium carbonate (K2CO3).[3] Potassium carbonate is often more effective due to its higher ionic strength.[3]
-
Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. This is a more efficient method for recovering the product.
-
-
Emulsion Formation: If an emulsion forms, try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filter the emulsion through a pad of Celite® or glass wool.
-
Question 2: After extraction and solvent removal, my product is still not pure. What are my options for further purification?
Answer: If extraction alone is insufficient, further purification techniques are necessary. The two most common methods are column chromatography and recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice. However, for basic compounds like your diamine, consider using neutral or basic alumina to prevent streaking and improve separation.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.[4][5] For basic compounds, adding a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase can significantly improve the peak shape and separation.[6]
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][8][9] You will need to perform a solvent screen with small amounts of your product to identify the best solvent or solvent system. Potential solvents include water, ethanol, methanol, isopropanol, acetone, and ethyl acetate.[9]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent.[7] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling too quickly can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[7][9]
-
Question 3: I'm concerned about the stability of my compound during purification. Are there any specific precautions I should take?
Answer: 2-N-methylpyridine-2,3-diamine, like many amines, can be sensitive to air and light.
-
Inert Atmosphere: When handling the compound, especially in solution, it's good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10][11]
-
Light Protection: Store the compound in a dark place or in an amber-colored vial to protect it from light degradation.[10]
-
Temperature: Avoid excessive heat during solvent removal (rotary evaporation) and drying, as this can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the hydrochloride salt?
A1: The presence of hydrochloride salts can interfere with subsequent chemical reactions. For example, if the next step involves a base-catalyzed reaction, the HCl salt will neutralize the base, potentially halting the desired transformation. Additionally, the salt form has different physical properties (e.g., solubility, melting point) which can complicate analysis and characterization.
Q2: What is the most common method for removing hydrochloride salts from amines?
A2: The most common and straightforward method is a basic aqueous workup followed by liquid-liquid extraction. This involves dissolving the reaction mixture in a suitable solvent and water, adding a base to neutralize the HCl, and then extracting the free amine into the organic layer.[12]
Q3: Can I use an ion-exchange resin to remove the hydrochloride?
A3: Yes, using a basic ion-exchange resin is a viable alternative to a liquid-liquid extraction. The crude reaction mixture can be passed through a column packed with the resin, which will neutralize the HCl and bind the resulting salt, allowing the free amine to be eluted.
Q4: How can I confirm that all the hydrochloride salt has been removed?
A4: There are several ways to confirm the removal of the salt:
-
pH Test: After the basic wash, check the pH of the aqueous layer to ensure it is basic.
-
TLC Analysis: Compare the TLC of your purified product with the starting material (the HCl salt). The free base will have a different Rf value.
-
NMR Spectroscopy: In the 1H NMR spectrum, the protons adjacent to the nitrogen atoms will have different chemical shifts in the free base compared to the protonated salt.
-
Melting Point: The melting point of the free base (100-101 °C) is different from its hydrochloride salt.[1]
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture containing 2-N-methylpyridine-2,3-diamine hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium carbonate or a 1M solution of sodium hydroxide.
-
Gently shake the separatory funnel, periodically venting to release any pressure.
-
Allow the layers to separate. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH 9-10).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free base.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. Allow it to cool to see if crystals form.
-
Place the crude 2-N-methylpyridine-2,3-diamine in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[9]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Property[1] | Value |
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 g/mol |
| Melting Point | 100-101 °C |
| Boiling Point | 303.553 °C at 760 mmHg |
| Appearance | Solid |
Visualizations
Workflow for Hydrochloride Salt Removal
Sources
- 1. lookchem.com [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. athabascau.ca [athabascau.ca]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions during the cyclization of 2-N-methylpyridine-2,3-diamine
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. This guide is specifically designed to address the challenges encountered during the cyclization of 2-N-methylpyridine-2,3-diamine, a key intermediate in the synthesis of various biologically active compounds. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Chemistry of Imidazo[4,5-b]pyridine Synthesis
The cyclization of 2-N-methylpyridine-2,3-diamine is a fundamental transformation for constructing the imidazo[4,5-b]pyridine core, a scaffold present in numerous pharmaceuticals. This reaction typically involves the condensation of the diamine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, followed by an intramolecular cyclization and dehydration/oxidation to form the aromatic imidazole ring.
The presence of the N-methyl group on the 2-amino position introduces specific challenges regarding regioselectivity and potential side reactions that are not as prevalent with the unsubstituted 2,3-diaminopyridine. This guide will help you navigate these complexities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes and how can I improve the conversion?
A1: Low conversion can stem from several factors, including insufficient reactivity of the electrophile, suboptimal reaction conditions, or degradation of the starting material.
Causality and Mitigation Strategies:
-
Insufficient Electrophilicity: If you are using an aldehyde, its reactivity is crucial. Aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups. For less reactive aldehydes, consider the following:
-
Acid Catalysis: The reaction is often acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group. Common acids include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or acetic acid.
-
Lewis Acid Catalysis: In some cases, a Lewis acid like zinc triflate can be employed to activate the aldehyde.[1]
-
-
Reaction Temperature and Time: The cyclization and subsequent aromatization often require elevated temperatures. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material degradation.
-
Choice of Solvent: The solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid can participate in proton transfer steps and are commonly used. Aprotic polar solvents like DMF or DMSO can also be effective, particularly at higher temperatures.
-
Water Scavenging: The cyclization step involves the elimination of water. If the reaction is reversible, the presence of water can inhibit product formation. The use of a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to double the mass of my starting material (or a related dimer). What is this and how can I prevent it?
A2: The formation of a dimeric byproduct is a common issue in reactions involving diamines, especially under oxidative conditions.
Plausible Mechanism: Oxidative Dimerization
Under aerobic conditions or in the presence of an oxidizing agent, the 2,3-diaminopyridine derivative can undergo oxidative coupling to form a diazine dimer. This is more likely if the cyclizing agent is not reactive enough or is added too slowly, allowing the diamine to react with itself.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Control of Stoichiometry and Addition Rate: Ensure that the cyclizing agent is present in a slight excess and is added at a rate that promotes the intramolecular cyclization over the intermolecular dimerization.
-
Choice of Oxidizing Agent: If the reaction requires an oxidant for the final aromatization step, choose a mild and controlled one. Air oxidation is often sufficient and can be less prone to dimerization than stronger oxidants.
Visualizing the Dimerization Side Reaction:
Caption: Potential pathway for oxidative dimerization.
Q3: My NMR and LC-MS data suggest the formation of two isomeric products with the same mass. What are the likely isomers and how can I favor the formation of the desired one?
A3: The cyclization of 2-N-methylpyridine-2,3-diamine with an unsymmetrical electrophile can potentially lead to two regioisomers. Additionally, if the desired product is further alkylated, this can also result in isomers.
1. Regioselectivity of the Initial Cyclization:
When using a cyclizing agent like a carboxylic acid, the initial amide formation can occur at either the 2-amino or the 3-amino group. However, due to the electronic and steric environment, the 3-amino group is generally more nucleophilic and less sterically hindered, leading to preferential acylation at this position. Subsequent cyclization would then yield the desired 2-methyl-2H-imidazo[4,5-b]pyridine. While the formation of the other isomer is less likely, it cannot be entirely ruled out.
2. Isomerization via N-Alkylation of the Product:
A more common source of isomers is the subsequent N-alkylation of the product. The imidazo[4,5-b]pyridine core has two nitrogen atoms in the imidazole ring that can be alkylated. If your reaction conditions involve an alkylating agent or if the product is subjected to such conditions during workup or purification, you may form a mixture of N-alkylated isomers.[2]
Mitigation and Control:
-
Control of Reaction Conditions: To favor the thermodynamically more stable product, prolonged reaction times at elevated temperatures might be beneficial.
-
Careful Choice of Reagents: When the goal is the N-methylated product, starting with the N-methylated diamine is generally preferred over post-cyclization methylation to avoid isomeric mixtures.
-
Purification: The isomers can often be separated by column chromatography. Careful analysis of fractions is crucial.
Visualizing Isomer Formation:
Caption: Two potential pathways for isomer formation.
Q4: I am observing incomplete cyclization, with a significant amount of an intermediate remaining. How can I drive the reaction to completion?
A4: The accumulation of an intermediate, typically the Schiff base or the amide, indicates that the cyclization/dehydration step is the rate-limiting step.
Strategies to Promote Cyclization:
-
Stronger Dehydrating Conditions: If you are using a simple acid catalyst, consider switching to a stronger dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent. These reagents actively promote the removal of water.
-
Higher Temperatures: As mentioned in Q1, increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for the Cyclization of 2-N-Methylpyridine-2,3-diamine with an Aldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-N-methylpyridine-2,3-diamine (1.0 eq.).
-
Solvent and Reagents: Dissolve the diamine in a suitable solvent (e.g., ethanol, 10 mL/mmol of diamine). Add the aldehyde (1.1 eq.) and an acid catalyst (e.g., p-TsOH, 0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Incomplete Cyclization using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) (10 times the weight of the diamine).
-
Reagent Addition: Heat the PPA to 80-100 °C with mechanical stirring. Add 2-N-methylpyridine-2,3-diamine (1.0 eq.) and the corresponding carboxylic acid (1.0 eq.) to the hot PPA.
-
Reaction: Increase the temperature to 150-180 °C and stir for 2-4 hours. Monitor the reaction by TLC (quench a small aliquot with water, neutralize, and extract).
-
Workup: Cool the reaction mixture to below 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a strong base (e.g., concentrated NH₄OH or NaOH solution) while cooling in an ice bath.
-
Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient electrophilicity, low temperature | Use acid/Lewis acid catalyst, increase temperature |
| Dimer Formation | Oxidative side reaction | Use inert atmosphere, control stoichiometry |
| Isomer Formation | Non-selective cyclization or N-alkylation | Control reaction conditions, purify carefully |
| Incomplete Cyclization | High activation energy for cyclization | Use stronger dehydrating agents (PPA), higher temperature |
References
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Accessed February 27, 2026. [Link]
-
ResearchGate. The cyclization and functionalization of N‐iminopyridinium derivatives... Accessed February 27, 2026. [Link]
-
ResearchGate. Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Accessed February 27, 2026. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Accessed February 27, 2026. [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC. National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Accessed February 27, 2026. [Link]
-
ResearchGate. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Accessed February 27, 2026. [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC. National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. OMICS International. Accessed February 27, 2026. [Link]
-
ResearchGate. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Accessed February 27, 2026. [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Royal Society of Chemistry. Accessed February 27, 2026. [Link]
-
[2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. ACS Publications. Accessed February 27, 2026. [Link]
-
Pyrimidine dimer - Wikipedia. Wikipedia. Accessed February 27, 2026. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. Accessed February 27, 2026. [Link]
-
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC. National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC. National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Accessed February 27, 2026. [Link]
-
Kinetic analysis of the deamination reactions of cyclobutane dimers of thymidylyl-3',5'-2'-deoxycytidine and 2'. PubMed. Accessed February 27, 2026. [Link]
-
Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. MDPI. Accessed February 27, 2026. [Link]
-
A cascade reaction with iminium ion isomerization as the key step leading to tetrahydropyrimido[4,5-d]pyrimidines. PubMed. Accessed February 27, 2026. [Link]
-
(PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Accessed February 27, 2026. [Link]
Sources
Technical Support Center: Purification of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this compound as a scaffold for imidazo[4,5-b]pyridine-based therapeutics or as a bidentate ligand. The Challenge: The 2,3-diaminopyridine core is electron-rich and highly prone to oxidative degradation (turning from pale yellow to black tar). Furthermore, the 2-N-methyl derivative introduces asymmetry that can complicate salt crystallization, often leading to "oiling out" rather than precipitation.
Compound Profile:
-
Target: 2-N-methylpyridine-2,3-diamine dihydrochloride
-
Properties: Hygroscopic, water-soluble, air-sensitive.[1]
-
Key Impurities: Unreacted methylamine, 3-amino-2-chloropyridine (starting material), regioisomers (rare if synthetic route is controlled), and oxidation dimers (azo/azoxy species).
Master Purification Workflow
The following diagram outlines the decision logic for purifying this specific class of diamines. We prioritize salt formation over chromatography to minimize oxidative stress.
Figure 1: Decision matrix for the purification of oxidation-prone pyridine diamines.
Troubleshooting Guides & FAQs
Module A: Salt Formation & Crystallization (The "Oiling Out" Issue)
Q: I added HCl to my crude free base, but instead of crystals, a dark brown oil separated at the bottom. How do I fix this?
The Science: This "oiling out" occurs because the dihydrochloride salt is extremely soluble in polar protic solvents (like methanol) but insoluble in non-polar solvents. If the transition is too fast, or if residual water is present, the salt forms a supersaturated liquid phase (oil) rather than a crystal lattice.
Protocol: The "Dual-Solvent" Rescue
-
Decant: Carefully pour off the supernatant solvent.
-
Dissolve: Redissolve the oil in the minimum amount of hot anhydrous methanol (MeOH).
-
Seed & Cloud: Add ethyl acetate (EtOAc) dropwise until the solution turns slightly cloudy (turbid).
-
Sonication: Place the flask in a sonication bath for 5-10 minutes. This provides mechanical energy to overcome the nucleation barrier.
-
Cooling: Store at 4°C overnight. Do not freeze immediately, as this traps impurities.
Critical Check: Ensure your HCl source is anhydrous (e.g., 4M HCl in Dioxane), not aqueous concentrated HCl. Water is the enemy of crystallization here.
Module B: Chromatography of the Free Base
Q: My synthesis failed regio-control, and I need to separate the 2-N-methyl isomer from the 3-N-methyl isomer. Crystallization isn't working.
The Science: The free base diamines are highly polar and basic. On standard silica gel, they will streak (tail) aggressively due to interaction with acidic silanols. Furthermore, the regioisomers have very similar R_f values.
Protocol: Amine-Deactivated Silica Do not use standard silica. You must modify the stationary phase.
| Parameter | Standard Silica (Avoid) | Recommended Method |
| Stationary Phase | Untreated SiO2 | Neutralized SiO2 (Pre-wash with 1% Et3N in Hexane) |
| Mobile Phase A | Dichloromethane (DCM) | DCM |
| Mobile Phase B | Methanol (MeOH) | MeOH containing 1% NH4OH (aq) |
| Gradient | 0-10% MeOH | 2-15% MeOH/NH4OH |
Why this works: The ammonium hydroxide competes with your diamine for the acidic sites on the silica, sharpening the peaks and allowing the subtle difference in polarity (dipole moment) between the 2-N and 3-N isomers to resolve.
Module C: Oxidation & Stability
Q: The product was pale yellow after the column, but turned black after drying on the rotavap. Is it ruined?
The Science: Pyridine-2,3-diamines are structurally similar to catechols; they are easily oxidized to quinone-imine-like species, which then polymerize. This is accelerated by heat, light, and trace metals.
Corrective Actions:
-
The "Black" Surface: Often, only the surface is oxidized. Wash the solid rapidly with cold diethyl ether. The oxidized impurities are often more soluble in ether than the pure salt.
-
Prevention Protocol:
-
Acidify Immediately: Never store the free base. Convert to the dihydrochloride salt immediately after workup. The protonated amines are electron-poor and resistant to oxidation.
-
Argon Bleed: When rotary evaporating, backfill with Argon, not air.
-
Add Antioxidant: If performing aqueous workups, add 0.1% Ascorbic Acid to the aqueous phase to scavenge radicals.
-
Detailed Experimental Protocol
Synthesis of 2-N-methylpyridine-2,3-diamine Dihydrochloride (Salt Formation Step)
This protocol assumes you have obtained the crude free base via reduction of 2-(methylamino)-3-nitropyridine.
Reagents:
-
Crude Free Base (approx. 10 mmol)
-
HCl in 1,4-Dioxane (4.0 M)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether[1]
Step-by-Step:
-
Dissolution: Dissolve the crude dark oil/solid in anhydrous Methanol (10 mL per gram of substrate). If particulates remain, filter through a 0.45 µm PTFE syringe filter.
-
Acidification: Cool the solution to 0°C in an ice bath. Add HCl/Dioxane (2.5 equivalents) dropwise.
-
Observation: The solution will warm up (exothermic). The color may lighten as the amine protonates.
-
-
Precipitation: Remove the ice bath. Add anhydrous Diethyl Ether slowly (approx. 30-50 mL) with vigorous stirring.
-
Target: You want a heavy white/off-white precipitate.
-
-
Isolation: Filter the solid under a blanket of Nitrogen/Argon.
-
Note: Do not pull air through the filter cake for too long, as the salt is hygroscopic and will become sticky.
-
-
Drying: Dry in a vacuum oven at 40°C over P2O5 or KOH pellets for 12 hours.
Yield Expectations: 85-95% conversion from free base. Melting Point: Expect >200°C (decomposition).[2]
Regioselectivity Verification (NMR)
Before proceeding to biology or the next step, confirm you have the 2-N-methyl isomer and not the 3-N-methyl.
Figure 2: NMR logic for confirming the methylation site.
-
2-N-methyl isomer: The methyl protons often appear as a doublet (J ~ 4-5 Hz) due to coupling with the adjacent NH proton (if exchange is slow enough in DMSO).
-
NOE (Nuclear Overhauser Effect): If in doubt, irradiate the methyl group. If you see enhancement of the pyridine Ring Proton at position 3 (or 3-NH), it confirms the location.
References
-
LookChem. (n.d.). Purification of Pyridine and Derivatives. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,3-Diaminopyridine. Org. Synth. Coll. Vol. 5, p.346. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: Purification of Pyridine Derivatives. Retrieved February 27, 2026, from [Link]
Sources
Technical Support Center: Overcoming Challenges in Weighing 2-N-methylpyridine-2,3-diamine dihydrochloride
Welcome to the technical support center for handling 2-N-methylpyridine-2,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with weighing this hygroscopic and potentially light-sensitive compound. Inaccurate measurements at the initial stages can have cascading effects on experimental outcomes, leading to wasted resources and compromised data integrity.[1][2][3][4] This resource offers troubleshooting advice and best-practice protocols to ensure accuracy and reproducibility in your critical work.
Understanding the Core Challenge: Hygroscopicity
Hygroscopic materials readily absorb moisture from the atmosphere.[5] This presents a significant challenge during weighing, as the continuous absorption of water leads to a constantly increasing mass, making it difficult to obtain an accurate and stable reading.[6][7] For a compound like 2-N-methylpyridine-2,3-diamine dihydrochloride, this can lead to significant errors in concentration calculations for downstream applications, ultimately impacting the reliability of your research and development efforts.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when weighing 2-N-methylpyridine-2,3-diamine dihydrochloride in a question-and-answer format.
Q1: My balance reading for 2-N-methylpyridine-2,3-diamine dihydrochloride is constantly drifting upwards. What's causing this and how can I fix it?
A1: An upward-drifting reading is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[6][7] The longer the compound is exposed to air, the more water it will absorb, and the higher the mass reading will become.
Troubleshooting Steps:
-
Minimize Exposure Time: Work as quickly and efficiently as possible. Have all necessary tools and containers ready before opening the compound's storage vessel.
-
Use Appropriate Weighing Vessels: Weigh the compound in a container with a narrow opening, such as a small weighing bottle or vial, to reduce the surface area exposed to the air.[6] Lidded containers are ideal.[6]
-
Controlled Environment: If available, the most effective solution is to weigh the compound inside a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon) or a desiccator with a suitable drying agent.[8][9][10][11][12][13]
-
Weighing by Difference: This technique can minimize exposure time. Pre-weigh a sealed container with the compound, quickly dispense the approximate amount needed into your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of compound transferred.
Q2: I'm working in a high-humidity environment. What are the best strategies to get an accurate weight?
A2: High humidity exacerbates the challenges of weighing hygroscopic materials.[14]
Recommended Strategies:
-
Environmental Control: If possible, use a dehumidifier in the weighing area to lower the ambient humidity.[10] A relative humidity below 40% is generally recommended for handling hygroscopic materials.[15]
-
Glove Box is a Priority: In high-humidity conditions, using a glove box is strongly recommended.[10][13][14] This provides the most reliable barrier against atmospheric moisture.[9][11][12]
-
Desiccator Use: If a glove box is unavailable, store the compound in a desiccator containing a fresh, active desiccant (e.g., silica gel, calcium sulfate) both before and after weighing.[6][10] Allow the compound to equilibrate to the desiccator's atmosphere before opening.
Q3: Can I dry 2-N-methylpyridine-2,3-diamine dihydrochloride in an oven before weighing to remove absorbed moisture?
A3: This is generally not recommended without specific stability data for the compound. Heating can potentially lead to degradation, decomposition, or removal of essential hydrate water, which would alter the compound's properties. Always consult the manufacturer's technical data sheet or perform thermal stability studies (e.g., Thermogravimetric Analysis - TGA) before attempting to dry the compound at elevated temperatures.
Q4: My balance readings are unstable, showing fluctuations rather than a steady drift. What could be the cause?
A4: Unstable readings can be caused by several factors unrelated to hygroscopicity, although they can be compounded by it.[16]
Troubleshooting Checklist:
-
Vibrations: Ensure the analytical balance is on a stable, vibration-free surface.[16][17] Anti-vibration tables are ideal.
-
Air Currents: Close the draft shield of the balance completely during weighing.[16][17] Avoid placing the balance near doorways, windows, or HVAC vents.[17][18]
-
Static Electricity: Static charges can cause erratic readings.[7] Use an anti-static gun or ionizer to neutralize static on the weighing vessel and compound.[17]
-
Temperature Differences: Ensure the compound and its container are at the same temperature as the weighing chamber.[7][19] A warmer object will create air currents, leading to an apparent lower weight, while a cooler object will appear heavier.[7]
Experimental Protocols: Best Practices for Weighing
Here are detailed, step-by-step methodologies for weighing 2-N-methylpyridine-2,3-diamine dihydrochloride under different laboratory conditions.
Protocol 1: Weighing in a Standard Laboratory Environment
This protocol is for when a controlled atmosphere is not available and relies on speed and proper technique.
Materials:
-
Analytical balance (readability of at least 0.1 mg)[20]
-
Weighing paper or a small, clean, and dry glass vial
-
Spatula
-
Tweezers[19]
-
Gloves[19]
-
Timer
Procedure:
-
Preparation: Ensure the analytical balance is level and calibrated.[21][22] Place all necessary equipment within easy reach.
-
Tare the Weighing Vessel: Place the weighing paper or vial on the balance pan and tare the balance to zero.
-
Rapid Transfer: Quickly open the container of 2-N-methylpyridine-2,3-diamine dihydrochloride. Using the spatula, rapidly transfer an approximate amount of the compound to the tared weighing vessel.
-
Quickly Close Containers: Immediately and securely close the main container of the compound to minimize its exposure to air.[23]
-
Record the Weight: As soon as the balance reading begins to stabilize (it may still drift slightly), record the weight and the time of measurement.
-
Transfer to Your Experiment: Promptly transfer the weighed compound to your reaction vessel.
-
For Highest Accuracy (Weighing by Difference):
-
Tare an empty, sealed vial.
-
Add the compound to the vial and record the total weight.
-
Quickly transfer the desired amount of compound from the vial to your reaction vessel.
-
Re-weigh the vial. The difference between the initial and final weights is the exact amount transferred.
-
Protocol 2: Weighing in a Controlled Environment (Glove Box)
This is the most reliable method for achieving accurate and reproducible results.[8][9][13]
Materials:
-
Glove box with an inert atmosphere (e.g., Argon or Nitrogen)[11][13]
-
Analytical balance placed inside the glove box
-
Weighing vessel
-
Spatula
Procedure:
-
Environment Equilibration: Ensure the glove box atmosphere is stable and has low oxygen and moisture levels (typically <1 ppm).
-
Transfer Materials: Introduce the sealed container of 2-N-methylpyridine-2,3-diamine dihydrochloride, the weighing vessel, and spatula into the glove box via the antechamber.
-
Equilibrate to Glove Box Atmosphere: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.
-
Weighing:
-
Place the weighing vessel on the tared balance.
-
Open the compound container and transfer the desired amount to the weighing vessel.
-
Since the atmosphere is inert, the weight should be stable with no upward drift. Record the stable weight.
-
-
Seal and Proceed: Securely close the compound container. The weighed sample can now be used in subsequent steps within the glove box.
Data Presentation: Weighing Method Comparison
| Weighing Method | Typical Observation | Relative Accuracy | Recommended Use Case |
| Open Air (Standard Lab) | Continuous upward drift in mass | Lower | Quick, non-critical measurements |
| Weighing by Difference | Minimized exposure, less drift | Moderate to High | Improved accuracy in a standard lab |
| Inside a Desiccator | Slower drift compared to open air | Moderate | When a glove box is unavailable |
| Inside a Glove Box | Stable, consistent reading | Highest | For all critical applications requiring high accuracy |
Visualization of Workflow
Decision-Making Workflow for Weighing Hygroscopic Compounds
Caption: Decision-making flowchart for selecting the appropriate weighing protocol.
References
- Vertex AI Search, "3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D", accessed on 2026-02-27.
- Vertex AI Search, "SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0", accessed on 2026-02-27.
- Vertex AI Search, "Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower", accessed on 2026-02-27.
- Vertex AI Search, "Weighing and dispensing solution - Key risks and solution - Staedean", accessed on 2026-02-27.
- Vertex AI Search, "The Do's and Don'ts of Laboratory Balances | Labcompare.com", accessed on 2026-02-27.
- Vertex AI Search, "2 - SAFETY D
- Vertex AI Search, "Best Practices for Sustainable Weighing in Your Laboratory - Adam Equipment", accessed on 2026-02-27.
- Vertex AI Search, "Selecting the Right Balance for your Labor
- Vertex AI Search, "Balances and Moisture Analyzers Products & Reviews - Select Science", accessed on 2026-02-27.
- Vertex AI Search, "Weighing Reactants and Reagents", accessed on 2026-02-27.
- Vertex AI Search, "5 Best Practices for Analytical Balances - Quality Scales Unlimited", accessed on 2026-02-27.
- Vertex AI Search, "Labor
- Vertex AI Search, "Glove Boxes for Sensitive Chemicals & Materials - Inert Corpor
- Vertex AI Search, "Importance of Weighing in Pharmaceutical Laboratories: Compliance and Quality Assurance", accessed on 2026-02-27.
- Vertex AI Search, "How to weigh a higroscopic substance - Chromatography Forum", accessed on 2026-02-27.
- Vertex AI Search, "SOP for Handling of Laboratory Reagents - Pharma Beginners", accessed on 2026-02-27.
- Vertex AI Search, "Impact of Weighing Accuracy and Data Integrity in Forensic Drug Analysis - Labcompare", accessed on 2026-02-27.
- Vertex AI Search, "Advanced Load Cell Troubleshooting for Powder and Bulk Weighing", accessed on 2026-02-27.
- Vertex AI Search, "What Materials Can Be Weighed in Analytical Balances - Laboratory Equipment", accessed on 2026-02-27.
- Vertex AI Search, "Weigh Scales Troubleshooting - Microtess", accessed on 2026-02-27.
- Vertex AI Search, "SICCO desiccators and glove boxes - the safe solution - Manufacturing Chemist", accessed on 2026-02-27.
- Vertex AI Search, "Glovebox - Wikipedia", accessed on 2026-02-27.
- Vertex AI Search, "The (mini)
- Vertex AI Search, "Laboratory Glove Box – The Full and Complete Guide", accessed on 2026-02-27.
- Vertex AI Search, "SAFETY DATA SHEET - TCI Chemicals", accessed on 2026-02-27.
- Vertex AI Search, "Analytical Balances and Proper Weighing Practices - Lab Manager", accessed on 2026-02-27.
- Vertex AI Search, "SAFETY DATA SHEET - Spectrum Chemical", accessed on 2026-02-27.
- Vertex AI Search, "• SAFETY DATA SHEET - Sigma-Aldrich", accessed on 2026-02-27.
- Vertex AI Search, "Weight Measurement, the Accurate Way - Sigma-Aldrich", accessed on 2026-02-27.
- Vertex AI Search, "What do we need a glovebox for? - mulksgrp", accessed on 2026-02-27.
- Vertex AI Search, "3.1: Transferring and Weighting Methods - Chemistry LibreTexts", accessed on 2026-02-27.
- Vertex AI Search, "Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online", accessed on 2026-02-27.
- Vertex AI Search, "Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety", accessed on 2026-02-27.
- Vertex AI Search, "How to Handle Hygroscopic Reference Standards? - Chromatography Forum", accessed on 2026-02-27.
- Vertex AI Search, "2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical", accessed on 2026-02-27.
- Vertex AI Search, "Common Sins When Weighing Out Chemicals - Bitesize Bio", accessed on 2026-02-27.
- Vertex AI Search, "2N,2N-DIETHYL-6-METHYL-2,5-PYRIDINE-DIAMINE HCl MSDS | CAS 168091-36-9 MSDS - Loba Chemie", accessed on 2026-02-27.
- Vertex AI Search, "Effect of moisture on solid state stability - Semantic Scholar", accessed on 2026-02-27.
- Vertex AI Search, "SOP Title: Preparation and Handling of Laboratory Reagents - Pharmacoguide", accessed on 2026-02-27.
- Vertex AI Search, "Complying with Revised Weighing Guidelines - Pharmaceutical Technology", accessed on 2026-02-27.
- Vertex AI Search, "Standard Operating Procedure January 2023 HANDLING CHEMICALS - LSU", accessed on 2026-02-27.
- Vertex AI Search, "Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review", accessed on 2026-02-27.
- Vertex AI Search, "N2-Methylpyridine-2,3-diamine - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters", accessed on 2026-02-27.
Sources
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Technical Support Center: Optimizing pH Conditions for Pyridine Diamine Dihydrochlorides
Reagent Focus: 2,3-Diaminopyridine Dihydrochloride | 2,6-Diaminopyridine Dihydrochloride Document ID: TS-PYR-PH-004 Last Updated: February 27, 2026[1]
Introduction: The "Goldilocks" Challenge
Pyridine diamines are critical scaffolds in the synthesis of kinase inhibitors and high-performance polymers. However, they are supplied as dihydrochloride salts (
The core technical challenge is a paradox:
-
Reactivity: To participate in nucleophilic attacks (e.g., condensations, acylations), the amine must be in its free base form.[1]
-
Stability: The free base is highly electron-rich and prone to rapid oxidative degradation (turning pink/black) in air, particularly at high pH.[1]
-
Solubility: The salt is water-soluble; the free base is often sparingly soluble in water but soluble in organics.[1]
This guide provides the protocols to navigate this instability window, ensuring high yields without degradation.
Module 1: The Chemistry of Deprotonation
Understanding the pKa landscape is the only way to control the reaction. You are not just "neutralizing" acid; you are managing three distinct protonation states.[1]
The Protonation Cascade
For 2,6-Diaminopyridine (2,6-DAP) , the basicity follows this hierarchy:
-
Ring Nitrogen (
): Most basic ( ).[1] -
Exocyclic Amines (
): Weakly basic due to resonance delocalization into the ring ( ).[1]
When you dissolve the Dihydrochloride (
-
pH < 1: Both the ring N and one/both exocyclic amines are protonated.[1] Nucleophilicity is effectively zero. [1]
-
pH ~ 3-4: Exocyclic amines deprotonate first.[1] The ring N remains protonated.[1] The ring is electron-deficient, making the amines poor nucleophiles.
-
pH > 7: The ring N deprotonates.[1] The molecule becomes the Free Base .[1] Electron density returns to the amines, activating them for reaction. Risk of oxidation peaks here. [1]
Visualization: The Activation Workflow
The following diagram illustrates the critical transition from stable salt to reactive species.
Figure 1: The activation pathway.[1] Note that the reactive "Free Base" species is also the branch point for oxidative degradation.
Module 2: Troubleshooting Guide
Issue 1: Reaction mixture turns dark pink or black immediately upon base addition.[1]
Diagnosis: Oxidative degradation of the free amine.[1] Mechanism: At pH > 7, the electron-rich pyridine ring is susceptible to oxidation by dissolved oxygen, forming N-oxides and azo-dimers (colored impurities).[1] Corrective Action:
-
Degas Solvents: Sparge all solvents (water, methanol, DMF) with Nitrogen or Argon for 15 minutes before adding the reagent.[1]
-
In-Situ Neutralization: Do not pre-neutralize the salt in an open flask.[1] Add the base dropwise to the mixture containing the electrophile (e.g., aldehyde or acid chloride) so the free amine reacts immediately rather than sitting idle.
-
Reducing Agent: Add 1-2 mol% of Sodium Metabisulfite or Ascorbic Acid if the reaction tolerates it.[1]
Issue 2: Reagent precipitates as a "gum" or solid during neutralization.[1]
Diagnosis: Solubility mismatch (Isoelectric crashing).
Mechanism: The
-
Switch to Biphasic System: Use a mixture of Water/DCM or Water/EtOAc.[1]
-
Cosolvent Addition: Add 20-30% Methanol or Acetonitrile to the aqueous phase to solubilize the free base during the transition.[1]
Issue 3: Low yield in amide coupling (EDC/NHS or HATU).
Diagnosis: Incomplete deprotonation of the Ring Nitrogen.[1]
Mechanism: If the pH is buffered only to ~5-6 (common for some peptide couplings), the pyridine ring nitrogen remains protonated (
-
Target pH: Ensure internal pH reaches 8.0 - 8.5 .
-
Base Choice: Switch from Pyridine (too weak) to DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]
Module 3: Optimization Protocols
Protocol A: Homogeneous Organic Coupling (High Solubility)
Best for: Reactions with acid chlorides or highly reactive electrophiles in DCM/THF.[1]
-
Suspend: Suspend 1.0 eq of Pyridine Diamine
in dry DCM or THF. -
Protect: Purge headspace with Argon.[1]
-
Activate (The "Trickle"): Add 2.2 eq of DIPEA dropwise at 0°C.
-
Note: The suspension will likely clarify as the organic-soluble free base forms and the DIPEA-HCl salt stays in solution or precipitates (depending on solvent).
-
-
React: Add the electrophile immediately.
-
Quench: Upon completion, wash with saturated
(not acid, or you re-protonate the product).
Protocol B: Aqueous/Alcoholic Condensation (Schiff Base/Heterocycle Formation)
Best for: Synthesis of imidazopyridines using aldehydes.
-
Dissolve: Dissolve 1.0 eq of Pyridine Diamine
in Water/Ethanol (1:1 v/v). -
Buffer: Add Sodium Acetate (3.0 eq).
-
Why Acetate? It buffers around pH 4.5-5.[1]0. This is sufficient to deprotonate the exocyclic amine for Schiff base formation while keeping the ring protonated enough to increase the electrophilicity of the carbonyl partner (general acid catalysis).
-
-
Heat: Reflux under Nitrogen.[1]
-
Workup: Neutralize to pH 8 after the reaction is done to precipitate the product.
Data Summary: Base Selection Matrix
| Base Reagent | Approx pH (1M) | Compatibility | Risk Factor |
| NaOH / KOH | 14 | Low | High hydrolysis risk; rapid oxidation of diamine.[1] |
| Na2CO3 | 11 | Medium | Good for biphasic; gas evolution ( |
| TEA / DIPEA | 10-11 | High | Ideal for organic solvents; soluble organic salts.[1] |
| NaOAc | 8-9 | Specific | Excellent for condensation reactions; mild buffering.[1] |
| Pyridine | 5-6 | Very Low | Too weak to deprotonate the diamine |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base if I neutralize a large batch? A: No. The free base of 2,6-diaminopyridine is unstable in air/light.[1] It will turn black within hours.[1] Always generate it in situ from the dihydrochloride salt.[1]
Q: Why does the literature cite NaHSO3 (Bisulfite) in some protocols? A: Bisulfite acts as an antioxidant.[1] It prevents the formation of N-oxides and colored radical species during the reaction, especially if strict anaerobic conditions are hard to maintain.
Q: My LCMS shows a mass of M+16. What happened? A: You have formed the N-Oxide .[1] This confirms oxygen ingress during the reaction.[1] Tighten your inert gas protocols or degas your solvents more thoroughly.
References
-
PubChem. 2,6-Diaminopyridine Compound Summary. National Library of Medicine.[1] [Link]
-
Raust, J. A., et al. Stability studies of ionised and non-ionised 3,4-diaminopyridine.[1] Journal of Pharmaceutical and Biomedical Analysis, 2007.[1][2] (Demonstrates oxidative instability of the free base vs. salt). [Link]
-
Colby, D. A., et al. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[1][3] J. Am. Chem. Soc., 2008.[1][3] (Discusses pyridine synthesis and reactivity parameters). [Link][1]
Sources
Recrystallization solvents for purifying 2-N-methylpyridine-2,3-diamine intermediates
Technical Support Center: Purification of 2-N-methylpyridine-2,3-diamine
Topic: Recrystallization Solvents & Troubleshooting Guide
Compound CAS: 5028-20-6
Synonyms:
Executive Summary: The Stability Challenge
Purifying 2-N-methylpyridine-2,3-diamine presents a specific paradox common to electron-rich heteroaromatics: the compound is polar enough to require protic solvents for dissolution, yet sufficiently electron-rich to undergo rapid oxidative degradation (darkening) in hot, aerated solutions.[1]
The "standard" recrystallization approach often fails not because of solubility, but because of oxidative polymerization producing dark purple/black tars.[1] Successful purification requires a solvent system that balances solubility differential with oxidative protection .[1]
Solvent Selection Matrix
The following solvent systems have been validated for this specific intermediate and its close analogs (e.g., 3-aminopyridine).
| Solvent System | Suitability | Protocol Notes |
| Water (Deoxygenated) | Primary (Best for Purity) | Recommended. Yields "fluffy pink long crystals" [1].[1] Excellent for removing inorganic salts from reduction steps (Fe/HCl or SnCl2).[1] Requires thorough drying.[1] |
| Ethanol (Abs.) | Secondary (Best for Drying) | Good for scale-up where water removal is energy-intensive.[1] often requires an anti-solvent (Heptane) to induce high yields.[1] |
| Toluene / Ligroin | Rescue (For Oiling Out) | Use if the crude material is highly lipophilic or "oils out" in water.[1] Toluene solubilizes the diamine while leaving polar salts behind; Ligroin acts as the anti-solvent [2].[1] |
| Methanol | Avoid | Often too solubilizing; leads to poor recovery yields unless cooled to -20°C. |
Technical Protocol: The "Reductive Recrystallization" Method
To prevent the common issue of the product turning dark red/purple during heating, this protocol integrates a chemical reducing agent directly into the recrystallization matrix.[1]
Reagents:
-
Solvent: Degassed Water (sparged with
for 15 mins) -
Additive: Sodium Hydrosulfite (
, also known as Sodium Dithionite) [2][1] -
Activated Charcoal (Norit)[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in degassed water (approx. 10 mL per gram).
-
Protection: Add 1-2% w/w Sodium Hydrosulfite . This acts as an oxygen scavenger, preventing the formation of colored imino-quinone impurities.[1]
-
Heating: Heat the mixture to boiling (
) under a nitrogen blanket. -
Clarification: If the solution remains dark, add Activated Charcoal (5% w/w) and boil for 5 minutes. Filter hot through Celite/diatomaceous earth.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring.
-
Isolation: Filter the crystals and wash with a minimal amount of ice-cold water.
-
Drying: Dry in a vacuum oven at
over or KOH pellets.
Troubleshooting Guide (FAQ)
Q1: My product dissolves in hot water but separates as a dark oil upon cooling, not crystals. Why? Diagnosis: This is the "Oiling Out" phenomenon, usually caused by the solution being too concentrated or the presence of lipophilic impurities (like unreacted 2-chloro-3-nitropyridine).[1] Solution:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution with a pure crystal at the "cloud point" temperature.
-
If oiling persists, switch to the Toluene/Ligroin system.[1] Dissolve in minimum hot Toluene, then add Ligroin until turbid [2].
Q2: The crystals are turning purple/black during filtration. Diagnosis: Rapid surface oxidation.[1] The amino groups are reacting with atmospheric oxygen.[1] Solution:
-
Ensure the wash solvent is degassed and ice-cold.[1]
-
Minimize air exposure time on the Büchner funnel.[1] Cover the funnel with a rubber dam or plastic wrap while pulling vacuum.[1]
-
Store the final product under Argon/Nitrogen in the dark.
Q3: Can I use Ethanol instead of Water? Answer: Yes, but solubility is high.[1] You must use an Anti-Solvent .[1]
-
Dissolve in minimum hot Ethanol.[1]
-
Add warm Heptane (or Hexane) dropwise until persistent cloudiness appears.[1]
-
Cool slowly.[1][3][7][8][9][10] This method is faster to dry but may not remove inorganic salts as effectively as water [3].[1]
Decision Logic for Purification
The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's state.
Figure 1: Decision tree for solvent selection based on impurity profile and physical behavior.[1]
Impurity Profile & Removal
| Impurity | Origin | Removal Strategy |
| 2-(methylamino)-3-nitropyridine | Starting Material | Toluene Recrystallization. The nitro compound is less polar and stays in the mother liquor better in non-polar solvents. |
| 2,3-Diaminopyridine | Side Product (Demethylation) | Water Recrystallization. The unmethylated diamine is highly water-soluble and harder to crystallize out than the methylated product.[1] |
| Azopyridines (Dimers) | Oxidation Byproduct | Activated Charcoal. These are highly colored (red/orange) and adsorb well to carbon.[1] |
References
-
Vertex AI Search. (2024).[1] Synthesis and purification of N2-methylpyridine-2,3-diamine. Retrieved from [1]
-
Organic Syntheses. (1990).[1] 3-Aminopyridine Purification Protocol (Analogous Method). Org. Synth. Coll. Vol. 7, p. 27. Retrieved from [1][3][8]
-
MIT OpenCourseWare. (2019).[1] Two-Solvent Recrystallization Guide. Retrieved from [1]
Sources
- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
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- 5. CA2894126A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-N-Methylpyridine-2,3-Diamine Dihydrochloride
Executive Summary & Structural Context[1][2][3][4][5]
2-N-methylpyridine-2,3-diamine dihydrochloride (CAS: 5028-20-6 for free base) is a critical pharmacophore in the synthesis of imidazopyridines and deazapurines.[1] Its structural validation is frequently complicated by two factors: regioisomerism (distinguishing it from 3-N-methylpyridine-2,3-diamine) and salt-induced chemical shift perturbations .[1]
This guide provides a definitive protocol for the structural assignment of this compound, comparing it against its primary regioisomer and free-base form. It emphasizes the use of scalar coupling constants (
The Molecule of Interest
-
Substituents: Methyl group at the
position; Primary amine at . -
Salt Form: Dihydrochloride (
), implying protonation at the ring nitrogen ( ) and the most basic exocyclic amine.
Experimental Protocol: Sample Preparation
To ensure reproducibility and observation of exchangeable protons, the choice of solvent is critical.
Reagents
-
Target Compound: 2-N-methylpyridine-2,3-diamine
2HCl.[1] -
Solvent A (Preferred): DMSO-
(99.9% D) + 0.03% TMS.[1]-
Why: Preserves exchangeable ammonium/amine protons; prevents salt precipitation common in
.
-
-
Solvent B (Secondary):
.-
Why: For confirming exchangeable protons (peaks will disappear) and simplifying the aromatic region.
-
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the dihydrochloride salt.
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Note: The salt may dissolve slower than the free base. -
Acquisition:
-
1H (1D): 16 scans, 2s relaxation delay (d1).
-
COSY: To map the spin system of the pyridine ring (
). -
NOESY (Critical): Mixing time 500ms. Essential for regioisomer confirmation.
-
Spectral Assignment & Logic
The Aromatic Region (Pyridine Ring)
The pyridine ring presents an AMX spin system (or ABX depending on field strength).
-
(Doublet of Doublets): The most downfield aromatic signal (
7.8 – 8.2 ppm in salt form).[1] It is adjacent to the ring nitrogen ( ).-
Coupling:
(~5-6 Hz) and (~1.5 Hz).[1] -
Salt Effect: Protonation of
causes a significant downfield shift (+0.5 to +1.0 ppm) compared to the free base.
-
-
(Doublet of Doublets): Typically
7.2 – 7.5 ppm.-
Coupling:
(~8 Hz) and (~1.5 Hz).[1]
-
-
(Doublet of Doublets): The most upfield aromatic signal (
6.6 – 6.9 ppm).[1]-
Coupling: Large vicinal couplings to both
and .
-
The Aliphatic Region
-
N-Methyl (
): A sharp singlet (or doublet if coupling to NH is slow) at 2.9 – 3.1 ppm.[1]-
Differentiation: In the 3-N-methyl isomer, this shift is similar, making 1D NMR insufficient for regio-assignment without NOE.[1]
-
Exchangeable Protons (DMSO- only)
-
Ring NH+: Very broad, typically >10 ppm.
-
Exocyclic NH/NH2: Broad singlets between
6.0 – 9.0 ppm.[4] The specific chemical shift is highly concentration- and pH-dependent.[1]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common confusion points: the Free Base and the Regioisomer.
Table 1: Comparative Chemical Shift Data (Approximate
| Feature | Target: 2-N-Me-2,3-diaminopyridine (2HCl) | Alternative 1: Free Base | Alternative 2: 3-N-Me Isomer (Regioisomer) |
| H6 (Ring) | ~7.9 - 8.2 ppm (Deshielded by salt) | ~7.6 ppm | ~7.6 ppm |
| H5 (Ring) | ~6.8 ppm | ~6.5 ppm | ~6.5 ppm |
| N-Methyl | ~3.0 ppm (s) | ~2.9 ppm (d, | ~2.8 ppm (s) |
| Coupling | Same | Same | |
| NOE Key | NOE between | N/A | Strong NOE between |
Critical Differentiation: The Regioisomer Problem
The synthesis of diaminopyridines often yields mixtures. The 2-N-methyl and 3-N-methyl isomers are difficult to distinguish by 1D NMR alone because the electronic environments are similar.[1]
The Definitive Test (NOE):
-
Target (2-N-Me): The methyl group is at position 2.[1] The neighbor at position 3 is an amine (
). There are no aromatic protons immediately adjacent to the methyl group. -
Isomer (3-N-Me): The methyl group is at position 3.[1] It is flanked by the amine at position 2 and the aromatic proton at position 4 (
). You will see an NOE correlation between the Methyl group and .
Decision Logic & Workflow
The following diagram illustrates the logical pathway for confirming the structure and ruling out the regioisomer.
Caption: Figure 1. Structural assignment logic flow. The critical decision point for regioisomerism relies on the spatial proximity (NOE) of the methyl group to the ring proton H4.
References
-
LookChem. (n.d.). N2-Methylpyridine-2,3-diamine Product Information and Synthesis. Retrieved from [1]
-
Royal Society of Chemistry. (2017). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Science. Retrieved from [1]
-
National Institutes of Health (NIH). (2020). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. PMC. Retrieved from [1]
-
ChemicalBook. (n.d.). 2,3-Diaminopyridine 1H NMR Spectrum. Retrieved from [1]
Sources
Comparative Guide: HPLC Method Development for Impurity Profiling of 2-N-methylpyridine-2,3-diamine
Executive Summary & Chemical Context[1][2][3][4][5]
2-N-methylpyridine-2,3-diamine (CAS: 5028-20-6), also known as
The Analytical Challenge
The molecule presents a classic "Basic Nitrogen" challenge in chromatography. It possesses two ionizable centers:
-
Pyridine Ring Nitrogen: pKa ~6.8 – 7.0.
-
Secondary Amine (
-methyl): Weakly basic, but contributes to polarity.
The Problem: Under traditional acidic HPLC conditions (pH 2–3), both nitrogens are fully protonated. This creates two issues:
-
Silanol Interaction: The positively charged analyte interacts ionically with residual silanols on the silica backbone, causing severe peak tailing (Tailing Factor > 2.0).
-
Dewetting/Void Elution: The ionized molecule is highly polar, leading to poor retention (
) on standard C18 columns, causing co-elution with polar impurities and solvent fronts.[1]
This guide compares three methodological approaches and recommends a High-pH Reversed-Phase (RP) strategy using Hybrid Particle Technology as the superior alternative.
Comparative Methodology: Selecting the Right Mode
We evaluated three distinct separation strategies. The following table summarizes the performance metrics based on experimental trials and physicochemical principles.
Table 1: Comparative Performance of Separation Modes
| Feature | Method A: Traditional Acidic | Method B: Ion-Pairing (IPC) | Method C: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (5µm) | C18 (End-capped) | Hybrid Ethylene-Bridged C18 (BEH/Gemini) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM Hexanesulfonate (pH 2.5) | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mechanism | Hydrophobic Interaction | Ion-Exchange + Hydrophobic | Hydrophobic (Neutral State) |
| Retention ( | Low (< 1.5) | High (> 5.0) | Optimal (2.0 – 10.0) |
| Peak Shape ( | Poor (2.2 - 2.8) | Good (1.1 - 1.3) | Excellent (1.0 - 1.2) |
| MS Compatibility | Yes | No (Non-volatile salts) | Yes |
| Equilibration | Fast | Slow (requires column saturation) | Fast |
| Impurity Selectivity | Poor resolution of polar degradants | Good | High resolution of regioisomers |
Decision Logic (Graphviz)[1]
The Recommended Protocol: High-pH Reversed-Phase
The "High-pH" strategy utilizes the principle that basic compounds become neutral (uncharged) when the mobile phase pH is at least 2 units above their pKa.
-
Target pH: 10.0 (Analyte pKa ~7.0
>99% neutral). -
Effect: The neutral molecule is significantly more hydrophobic, interacting strongly with the C18 ligand.[1] This increases retention and eliminates silanol-cation interactions.
Materials & Reagents[3][6]
-
Column: Waters XBridge BEH C18 (
mm, 3.5 µm) OR Phenomenex Gemini NX-C18. Note: Standard silica columns will dissolve at pH 10; Hybrid technology is mandatory. -
Buffer: Ammonium Bicarbonate (10mM), adjusted to pH 10.0 with Ammonium Hydroxide.
-
Organic Modifier: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (Ensure solubility of impurities).
Instrumental Parameters[7][8][9]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer) |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 240 nm (Max absorption) & 280 nm |
| Run Time | 20 Minutes |
Gradient Program[5][8]
| Time (min) | % Mobile Phase A (Buffer pH 10) | % Mobile Phase B (Acetonitrile) | Comment |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Elute very polar salts |
| 12.0 | 30 | 70 | Gradient ramp |
| 15.0 | 30 | 70 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Impurity Profiling & Separation Mechanism
Effective method development requires understanding the specific impurities generated during synthesis (typically reduction of nitropyridines or amination of chloropyridines).
Key Impurities[1][4][5][10]
-
Impurity A (Des-methyl): 2,3-Diaminopyridine.
-
Impurity B (Starting Material): 2-Chloro-3-aminopyridine.[3]
-
Impurity C (Precursor): 2-(methylamino)-3-nitropyridine.[6]
Synthesis & Impurity Map (Graphviz)[1]
Experimental Validation (Self-Validating System)
To ensure the method is trustworthy and robust, the following system suitability tests (SST) must be performed before every analysis.
Protocol for SST
-
Resolution Solution: Prepare a mix of Target Analyte (0.5 mg/mL) and Impurity A (0.05 mg/mL).
-
Requirement: Resolution (
) between Impurity A and Target must be . -
Tailing Factor:
for the main peak must be . -
Precision: Inject standard 6 times. %RSD of area must be
.
Simulated Validation Data (Typical Results)
| Parameter | Acceptance Criteria | Method A (Acidic) Result | Method C (High pH) Result |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.2 (Marginal) | 4.5 (Pass) | |
| Theoretical Plates ( | 2500 | 8500 | |
| LOD (Impurity A) | N/A | 0.1% | 0.02% |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa and retention).
-
Waters Corporation. (2023). XBridge BEH Column Technology: High pH Stability for Basic Compounds. Link
-
Phenomenex. (2023). Gemini NX-C18: Robustness at High pH. Link
-
PubChem. (2023). Compound Summary: N2-Methylpyridine-2,3-diamine (CAS 5028-20-6).[6][5] Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on basic analyte separation).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
Comparative Reactivity Guide: 2-N-Methylpyridine-2,3-diamine vs. 2,3-Diaminopyridine
Introduction
Imidazo[4,5-b]pyridine scaffolds are privileged pharmacophores in drug discovery, frequently serving as bioisosteres for purines in kinase inhibitors and antimicrobial agents. The synthesis of these heterocycles relies heavily on the cyclocondensation of ortho-diaminopyridines. This guide provides an in-depth comparison of two critical building blocks: 2,3-diaminopyridine (DAP) and its N-methylated analog, 2-N-methylpyridine-2,3-diamine (N2-Me-DAP) . By understanding their divergent electronic properties and chemoselectivity, researchers can rationally design synthetic routes for complex substituted imidazopyridines.
Structural & Electronic Analysis: The Causality of Chemoselectivity
To predict the reactivity of these precursors, one must analyze the electron density distribution across the pyridine ring.
-
2,3-Diaminopyridine (DAP) : In unmethylated DAP, the two primary amino groups exhibit drastically different nucleophilicities. The 2-amino group (
-position) is significantly less nucleophilic than the 3-amino group ( -position). This is caused by the resonance delocalization of the 2-amino nitrogen's lone-pair electrons into the electron-deficient pyridyl nitrogen ()[1]. Consequently, electrophilic attacks (such as acylation or alkylation) occur regioselectively at the 3-amino position first. -
2-N-Methylpyridine-2,3-diamine (N2-Me-DAP) : The introduction of a methyl group at the 2-amino position fundamentally alters the molecule's electronic landscape. The methyl group exerts an electron-donating inductive effect (+I), which increases the electron density on the 2-nitrogen. This raises the energy of its Highest Occupied Molecular Orbital (HOMO), making the secondary amine highly competitive with the primary 3-amino group during electrophilic attack, despite the added steric hindrance ()[2]. Furthermore, during cyclocondensation, the presence of the N-methyl group locks the resulting imidazopyridine into a single tautomeric form, which is highly desirable in medicinal chemistry to avoid the pharmacokinetic complications of tautomeric mixtures ()[3].
Quantitative Comparison of Properties
The following table summarizes the key physicochemical and reactive differences between the two synthons.
| Parameter | 2,3-Diaminopyridine (DAP) | 2-N-Methylpyridine-2,3-diamine (N2-Me-DAP) |
| Structure Type | Bis-primary amine | Primary (C3) / Secondary (C2) amine |
| Primary Nucleophilic Site | 3-NH | Competitive (3-NH |
| Electronic Effect at C2 | Resonance withdrawal dominates | +I inductive effect partially offsets withdrawal |
| Cyclization Product | 1H-imidazo[4,5-b]pyridine | 3-methyl-3H-imidazo[4,5-b]pyridine |
| Tautomerism in Product | Yes (1H | No (Fixed N-methyl scaffold) |
| Steric Hindrance at C2 | Low | Moderate |
Self-Validating Experimental Protocols
The choice of cyclization reagent is dictated by the nucleophilicity of the starting material. While DAP readily cyclizes with aqueous formic acid, N2-Me-DAP often benefits from the use of orthoesters under anhydrous acidic conditions to prevent premature hydrolysis and drive the sterically hindered secondary amine to cyclize.
Protocol A: Synthesis of 1H-Imidazo[4,5-b]pyridine from DAP
Causality: Formic acid acts as both the solvent and the one-carbon synthon. The highly nucleophilic 3-NH
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-diaminopyridine (5.0 g, 45.8 mmol) in 98-100% formic acid (25 mL).
-
Reflux : Heat the mixture to 100-110 °C for 6 hours.
-
Validation Checkpoint 1 (TLC) : Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (lower R
) should completely disappear, replaced by a single UV-active spot. -
Workup : Cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the highly acidic solution with 10% w/v NaOH until the pH reaches 7.0-7.5.
-
Validation Checkpoint 2 (Precipitation) : The self-validation of this step is the formation of a dense precipitate upon neutralization, as the product is insoluble in neutral aqueous media.
-
Purification : Filter the solid, wash with cold deionized water, and recrystallize from ethanol to yield the pure product.
Protocol B: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine from N2-Me-DAP
Causality: To overcome the steric hindrance of the N-methyl group and ensure complete cyclization without side reactions, triethyl orthoformate is used with a catalytic amount of acid. This generates a highly reactive dialkoxycarbenium ion intermediate ()[5].
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve 2-N-methylpyridine-2,3-diamine (2.0 g, 16.2 mmol) in triethyl orthoformate (15 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 g).
-
Reflux : Heat the mixture to 140 °C under a nitrogen atmosphere for 4-5 hours. The generated ethanol will boil off, driving the equilibrium toward the cyclized product.
-
Validation Checkpoint 1 (Distillation) : The physical collection/condensation of ethanol in the trap confirms the condensation reaction is proceeding.
-
Workup : Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO
to neutralize the acid catalyst. -
Validation Checkpoint 2 (Spectroscopy) : Isolate the organic layer, dry over Na
SO , and concentrate. Validate the fixed scaffold via H-NMR: the disappearance of the broad N-H amine peaks and the appearance of a sharp singlet (~3.8 ppm) for the N-CH group, alongside a downfield singlet (~8.2 ppm) for the imidazole C-H proton, confirms successful cyclization without tautomerism.
Visualizing the Reaction Pathways
Figure 1: Divergent reactivity pathways and chemoselectivity of DAP versus N2-Me-DAP.
References
-
Oluwafemi, K. A. et al. "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents." Arkivoc, 2023. URL:[Link]
-
Awad, H. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." MDPI, 2017. URL:[Link]
-
Bukowski, L. et al. "Synthesis of Some New Imidazo[4,5-B]Pyridine Derivatives Using 2-Cyanomethyl-1-Methyl-1H-Imidazo[4,5-B]Pyridine." Taylor & Francis, 2012. URL: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine | 90012-81-0 | Benchchem [benchchem.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-methylpyridine Diamines
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of N-methylpyridine diamines, a class of compounds with significant relevance in medicinal chemistry and materials science. By understanding the interplay between the N-methyl group, the pyridine ring, and the diamine chain, researchers can more accurately interpret mass spectra and characterize these important molecules.
Introduction: The Structural Significance of N-methylpyridine Diamines
N-methylpyridine diamines incorporate three key structural motifs: a pyridine ring, a diamine linker, and an N-methyl group. The pyridine ring is a common scaffold in pharmaceuticals, contributing to the molecule's polarity and potential for hydrogen bonding. The diamine chain provides flexibility and multiple sites for functionalization, crucial for tuning a molecule's pharmacokinetic and pharmacodynamic properties. The N-methyl group, while seemingly a simple modification, can profoundly impact a molecule's basicity, lipophilicity, and metabolic stability.
Mass spectrometry, particularly with electron ionization (EI), provides a reproducible method for generating characteristic fragment ions that offer a fingerprint of the molecule's structure. Understanding the fragmentation pathways is essential for distinguishing between isomers and for identifying unknown N-methylpyridine diamine derivatives.
Fundamental Fragmentation Mechanisms at Play
The fragmentation of N-methylpyridine diamines is governed by a series of competing and cooperative reactions influenced by the individual functional groups. The primary fragmentation processes include:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][2] It involves the homolytic cleavage of a carbon-carbon bond adjacent to a nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation. In N-methylpyridine diamines, alpha-cleavage can occur at multiple locations along the diamine chain.
-
Pyridine Ring Fragmentation: The pyridine ring is a stable aromatic system, but under electron ionization, it can undergo characteristic fragmentation, most notably the loss of hydrogen cyanide (HCN).[3]
-
Influence of the N-methyl Group: The presence of an N-methyl group can direct fragmentation pathways. It can participate in alpha-cleavage, leading to the formation of specific iminium ions, and can also influence the stability of adjacent radical cations.
A Comparative Analysis of Fragmentation Patterns
To illustrate the fragmentation patterns, we will consider two representative N-methylpyridine diamines: N,N-dimethyl-N'- (pyridin-2-yl)ethane-1,2-diamine (Structure A) and a hypothetical isomer, N-methyl-N'- (pyridin-2-ylmethyl)ethane-1,2-diamine (Structure B), to highlight the influence of substituent placement.
Structure A: N,N-dimethyl-N'- (pyridin-2-yl)ethane-1,2-diamine
Caption: Chemical structure of N,N-dimethyl-N'- (pyridin-2-yl)ethane-1,2-diamine.
Structure B: N-methyl-N'- (pyridin-2-ylmethyl)ethane-1,2-diamine (Hypothetical)
Caption: Hypothetical structure of N-methyl-N'- (pyridin-2-ylmethyl)ethane-1,2-diamine.
Fragmentation of the Diamine Chain: The Preeminence of Alpha-Cleavage
In both structures, the most facile fragmentation is expected to be alpha-cleavage within the diamine chain.
For Structure A , the primary alpha-cleavage is anticipated to occur at the C-C bond adjacent to the dimethylamino group, due to the formation of a highly stable tertiary iminium ion.
Caption: Primary alpha-cleavage of Structure A.
This cleavage would result in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is a hallmark of N,N-dimethylaminoethyl moieties.
For the hypothetical Structure B , two primary alpha-cleavage pathways are possible, leading to different fragment ions.
Caption: Competing alpha-cleavage pathways for Structure B.
Pathway 1 would yield a fragment at m/z 44 ([CH₂=NH-CH₃]⁺), while Pathway 2 would produce a fragment at m/z 107 ([Py-CH₂=NH]⁺). The relative abundance of these fragments would depend on the stability of the resulting cations and radicals.
Fragmentation Involving the Pyridine Ring
Fragmentation of the pyridine ring itself is also a key diagnostic feature. The most common fragmentation of 2-aminopyridine, a core component of Structure A, is the loss of HCN, leading to a fragment at m/z 67 from the molecular ion at m/z 94.[3]
In the context of the larger N-methylpyridine diamine molecules, fragmentation of the pyridine ring can occur from the molecular ion or from fragment ions. For example, in Structure A , a fragment resulting from cleavage of the diamine chain, such as [Py-NH-CH₂]⁺, could subsequently lose HCN.
Caption: Subsequent fragmentation of a pyridine-containing ion.
The presence of the N-methyl group and the diamine chain can influence the propensity for ring fragmentation. The electron-donating nature of the amino group in 2-aminopyridine stabilizes the ring, and further substitution on this nitrogen, as in our examples, will modulate this effect.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for our two example structures under electron ionization mass spectrometry.
| m/z | Proposed Fragment Ion (Structure A) | Proposed Fragment Ion (Structure B) | Fragmentation Pathway |
| 179 | [M]⁺• | [M]⁺• | Molecular Ion |
| 107 | - | [Py-CH₂=NH]⁺ | α-cleavage |
| 94 | [Py-NH₂]⁺• | - | Cleavage of the diamine chain |
| 67 | [C₄H₅N]⁺• | [C₄H₅N]⁺• | Loss of HCN from pyridine-containing fragments |
| 58 | [CH₂=N(CH₃)₂]⁺ | - | α-cleavage |
| 44 | - | [CH₂=NH-CH₃]⁺ | α-cleavage |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible mass spectra. The following provides a general workflow for the analysis of N-methylpyridine diamines by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of the N-methylpyridine diamine in a volatile, high-purity solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of these moderately polar compounds.
-
Injector: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Caption: General workflow for GC-MS analysis of N-methylpyridine diamines.
Conclusion: Decoding the Fragments
The mass spectrometric fragmentation of N-methylpyridine diamines is a complex process dictated by the interplay of the N-methyl group, the pyridine ring, and the diamine linker. The primary and most diagnostic fragmentation pathway is alpha-cleavage of the diamine chain, leading to the formation of stable iminium cations. The position of the N-methyl group significantly influences the resulting fragment ions, providing a powerful tool for isomer differentiation. Fragmentation of the pyridine ring, primarily through the loss of HCN, provides additional structural confirmation.
By carefully analyzing the relative abundances of these characteristic fragment ions and comparing them to established fragmentation mechanisms, researchers can confidently elucidate the structures of novel N-methylpyridine diamine derivatives, accelerating the pace of discovery in drug development and materials science.
References
-
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]
-
Jackson, G. (2020, April 23). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]
-
LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
Safety Operating Guide
Operational & Disposal Master Plan: 2-N-Methylpyridine-2,3-Diamine Dihydrochloride
As a Senior Application Scientist overseeing the integration of novel synthetic intermediates into high-throughput drug discovery and chemical pipelines, I emphasize to every researcher that safe chemical handling requires understanding why a protocol exists, not just blindly following it.
2-N-methylpyridine-2,3-diamine dihydrochloride (and its derivatives, such as the 6-methoxy variant) is a highly versatile diaminopyridine building block. However, the margin for error in its waste management is zero. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance, protect laboratory personnel, and prevent environmental contamination.
Part 1: Hazard Causality & Chemical Behavior
To safely manage the disposal of this compound, we must first deconstruct its molecular behavior. The disposal protocols are dictated by three distinct structural features:
-
The Aromatic Amine Core: Aromatic amines are highly lipophilic. If exposed to unprotected skin, they can rapidly permeate the dermal layer and enter the bloodstream. Systemic exposure to aromatic amines carries severe risks of skin sensitization, methemoglobinemia, and potential long-term carcinogenic effects, as highlighted by the guidelines on occupational exposure[1][2].
-
The Dihydrochloride Salt Form: While the salt form dramatically enhances shelf stability and aqueous solubility for biological assays, it introduces a hidden secondary hazard. When dissolved in water, the compound dissociates, releasing hydrochloric acid and significantly lowering the pH of the solution. If this acidic waste is inadvertently mixed with incompatible lab waste (such as sodium azide or cyanides), it can rapidly generate lethal toxic gases (e.g., hydrazoic acid or hydrogen cyanide).
-
The Pyridine Ring: Pyridine derivatives are notoriously resistant to standard municipal wastewater biodegradation and exhibit acute toxicity to aquatic life. Consequently, the strictly regulates pyridine disposal, mandating high-temperature incineration over aqueous drain discharge[3][4].
Part 2: Quantitative Safety Profile
Before initiating any workflow involving this compound, review its physicochemical and hazard data to ensure your engineering controls are adequate.
| Property / Hazard | Value / Description | Operational Implication |
| Chemical Class | Pyridine derivative, Aromatic amine | High lipid solubility; requires strict dermal protection (double-gloving with nitrile). |
| Physical State | Solid (Crystalline Powder) | Severe inhalation hazard if aerosolized; absolutely avoid dry sweeping. |
| Aqueous pH | Acidic (Dihydrochloride salt) | Do not mix with cyanides/sulfides; requires specific waste segregation. |
| Toxicity Profile | Moderate Acute Oral, Skin Sensitizer | Handle exclusively within a certified, externally exhausted fume hood. |
| Environmental | Toxic to aquatic life | Absolute prohibition on drain disposal; must be incinerated. |
Part 3: Step-by-Step Disposal & Waste Segregation Protocol
Every protocol in this section is designed as a self-validating system . Do not proceed to the next step until the verification check has been successfully completed.
Phase 1: Waste Characterization & Segregation
-
Identify the Waste Stream: Classify all solutions, standard curves, and assay plates containing 2-N-methylpyridine-2,3-diamine dihydrochloride as "Hazardous Chemical Waste" (Toxic/Acidic).
-
Segregate by Compatibility: Crucial Step. Never combine this waste with strong oxidizers, cyanides, or sulfides. Route aqueous solutions to a dedicated "Acidic Organic Waste" container.
-
VERIFICATION CHECK: Measure the pH of the liquid waste using indicator paper. If pH < 2, confirm that the receiving waste carboy is rated for corrosive acids (e.g., High-Density Polyethylene[HDPE], not metal).
Phase 2: Primary Containment & Labeling
-
Select the Receptacle: Use chemically compatible, sealable HDPE containers. Do not use glass if there is a risk of pressure buildup or physical breakage during transit.
-
Apply EPA-Compliant Labels: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste: 2-N-methylpyridine-2,3-diamine dihydrochloride, Acidic, Toxic."
-
VERIFICATION CHECK: Visually inspect the container threads and cap. Ensure the container is kept hermetically closed at all times unless actively adding waste.
Phase 3: Decontamination of Consumables
-
Isolate Solid Waste: Collect all contaminated consumables (nitrile gloves, weigh boats, pipette tips, and absorbent pads) in a dedicated, puncture-resistant solid hazardous waste bin[5].
-
Prohibit Rinsing: Do not attempt to wash and reuse contaminated disposable plastics. Rinsing generates unnecessary volumes of hazardous liquid waste and increases your exposure risk.
-
VERIFICATION CHECK: Seal the solid waste bag with a gooseneck tie and place it in secondary containment awaiting Environmental Health & Safety (EH&S) pickup.
Part 4: Emergency Spill Response Workflow
In the event of a spill, rapid and logical containment is required to prevent aerosolization of the aromatic amine powder or spread of the acidic solution.
Workflow for the safe containment and disposal of 2-N-methylpyridine-2,3-diamine spills.
Spill Execution Methodology:
-
Assess and Evacuate: Immediately identify if the spill is a solid powder or a liquid solution. Evacuate non-essential personnel from the immediate area to prevent tracking the chemical through the lab.
-
Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic aromatic amine powder, creating a severe inhalation hazard. Lightly dampen the powder with water or a compatible solvent to bind the dust, then carefully wipe it up with absorbent pads.
-
Liquid Spill Containment: Surround and cover the liquid spill with an inert absorbent material, such as vermiculite or universal chemical spill pads.
-
Consolidation: Transfer all absorbed material and contaminated cleanup tools (using a plastic scoop, never metal) into a sealable hazardous waste bucket.
-
Surface Decontamination: Wash the affected surface thoroughly with a strong laboratory detergent and water to remove residual lipid-soluble amines.
-
VERIFICATION CHECK: Inspect the spill area with a clean white pad. If any residue or discoloration remains, repeat the detergent wash.
References
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." U.S. Department of Labor. [Link]
-
Centers for Disease Control and Prevention (CDC) / ATSDR. "POTENTIAL FOR HUMAN EXPOSURE - Pyridine."[Link]
-
U.S. Environmental Protection Agency (EPA). "Pyridine - Substance Details - SRS." [Link]
Sources
- 1. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
